Dpc-681
Description
Structure
2D Structure
Properties
CAS No. |
284661-68-3 |
|---|---|
Molecular Formula |
C35H48FN5O5S |
Molecular Weight |
669.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[2-[(3-fluorophenyl)methylamino]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C35H48FN5O5S/c1-24(2)22-40(47(45,46)29-16-10-15-28(37)19-29)23-31(42)30(18-25-11-7-6-8-12-25)41(33(34(38)44)35(3,4)5)32(43)21-39-20-26-13-9-14-27(36)17-26/h6-17,19,24,30-31,33,39,42H,18,20-23,37H2,1-5H3,(H2,38,44)/t30-,31+,33+/m0/s1 |
InChI Key |
VAXRCFUMOHKDCQ-RKKDRKJOSA-N |
Isomeric SMILES |
CC(C)CN(CC([C@H](CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)[C@@H](C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)C(C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPC 681; DPC-681; DPC681; DPH 153893; DPH-153893; DPH153893; |
Origin of Product |
United States |
Foundational & Exploratory
DPC-681: A Potent and Selective HIV-1 Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DPC-681 is a potent and selective substituted aminosulfonamide inhibitor of Human Immunodeficiency Virus (HIV) protease.[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and professionals in the fields of virology and drug development in understanding and potentially utilizing this compound in further studies.
Chemical Structure and Properties
This compound is a synthetic, non-peptidic inhibitor of HIV-1 protease. Its chemical properties are summarized below.
-
Chemical Name: N-[(3-fluorophenyl)methyl]glycyl-N-[3-[((3-aminophenyl)sulfonyl)- 2-(aminophenyl)amino]-(1S,2S)-2-hydroxy-1-(phenylmethyl)propyl]- 3-methyl-L-valinamide
-
Molecular Formula: C₃₅H₄₈FN₅O₅S[1]
-
Molecular Weight: 669.85 g/mol [1]
Chemical Structure:
Mechanism of Action
This compound exerts its antiviral effect by targeting and inhibiting the HIV-1 protease, an aspartyl protease essential for the viral life cycle. The HIV protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This maturation process is a critical step in the production of infectious virions.
By binding to the active site of the HIV-1 protease, this compound competitively inhibits its enzymatic activity. This prevents the processing of the polyproteins, leading to the assembly of immature, non-infectious viral particles.
Signaling Pathway: HIV Life Cycle and Inhibition by this compound
The following diagram illustrates the HIV life cycle and the specific step of protease inhibition by this compound.
Caption: HIV life cycle with the point of inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Parameter | Wild-Type HIV-1 | Mutant HIV Strains | Reference |
| IC₅₀ | <20 nM | <20 nM (for strains with 5-11 mutations) | [3] |
| IC₉₀ | 4 - 40 nM | - |
IC₅₀ (50% inhibitory concentration) and IC₉₀ (90% inhibitory concentration) values were determined in cell-based assays.
Table 2: Selectivity Profile of this compound
| Protease | Inhibition | Reference |
| HIV-1 Protease | Potent Inhibition | |
| Cellular Proteases (renin, pepsin, cathepsins, etc.) | Less than 50% inhibition at >13 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of HIV protease inhibitors like this compound.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
This compound (or other test compounds)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound, positive control, and a vehicle control (Assay Buffer with solvent) to respective wells.
-
Add the HIV-1 Protease solution to all wells except the no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assay in Cell Culture
This assay determines the ability of a compound to inhibit HIV replication in a cell-based system.
Materials:
-
Target cells (e.g., MT-2 cells, peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock
-
Cell culture medium
-
This compound (or other test compounds)
-
Positive control antiviral drug
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)
Procedure:
-
Seed the target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound, positive control, and a vehicle control to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 3-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the extent of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).
-
Determine the IC₅₀ and IC₉₀ values by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration.
Experimental Workflow: Screening for HIV Protease Inhibitors
The diagram below outlines a typical workflow for screening and characterizing potential HIV protease inhibitors like this compound.
Caption: A generalized experimental workflow for the discovery of HIV protease inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of HIV-1 protease with excellent activity against both wild-type and drug-resistant viral strains in vitro. Its favorable selectivity profile suggests a lower potential for off-target effects. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as potential antiretroviral therapeutic agents.
References
DPC-681: A Potent and Selective HIV Protease Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of DPC-681, a potent and selective second-generation HIV protease inhibitor. This compound has demonstrated significant promise in preclinical studies due to its high potency against both wild-type and drug-resistant strains of HIV-1. This document details its mechanism of action, in vitro efficacy, pharmacokinetic profile in preclinical models, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme crucial for the viral life cycle.[1][2][3] The HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[1] This cleavage is an essential step for the assembly of new, infectious virions. This compound binds to the active site of the HIV protease, preventing it from processing the viral polyproteins and thereby halting the production of mature, infectious virus particles.[1][2][3]
Figure 1: Mechanism of Action of this compound in the HIV Life Cycle.
Quantitative Data
The in vitro potency of this compound has been evaluated against various laboratory strains and clinical isolates of HIV-1, including those with mutations conferring resistance to other protease inhibitors. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound Against HIV-1 Protease
| Compound | Ki (nM) for Wild-Type HIV-1 Protease |
| This compound | <0.015 |
| Indinavir | 0.23 |
| Saquinavir | 0.06 |
| Nelfinavir | 0.44 |
| Ritonavir | 0.03 |
| Amprenavir | 0.27 |
| Lopinavir | 0.015 |
Data sourced from a fluorescence-based assay using a peptide substrate at pH 5.5.[4]
Table 2: Antiviral Activity of this compound Against Laboratory Strains of HIV-1 in MT-2 Cells
| HIV-1 Strain | IC50 (nM) | IC90 (nM) |
| RF (Wild-Type) | 1.6 ± 0.6 | 4.0 ± 1.2 |
| IIIB (Wild-Type) | 2.5 ± 0.8 | 7.1 ± 2.1 |
| RF/A17 (Ritonavir Resistant) | 4.2 ± 1.5 | 11.0 ± 3.5 |
| A018 (Indinavir Resistant) | 3.8 ± 1.1 | 9.5 ± 2.8 |
Values are presented as mean ± standard deviation.
Table 3: Antiviral Activity of this compound Against Clinical Isolates of HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs)
| HIV-1 Clade | Average IC90 (nM) |
| A | 7.3 ± 3.4 |
| B | 7.3 ± 3.4 |
| C | 7.3 ± 3.4 |
| D | 7.3 ± 3.4 |
| E | 7.3 ± 3.4 |
| F | 7.3 ± 3.4 |
| G | 7.3 ± 3.4 |
| H | 7.3 ± 3.4 |
The average concentration for 90% inhibition of replication was consistent across various clades.[4]
Table 4: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 1 | IV | 450 | 0.08 | 350 |
| 10 | Oral | 300 | 2.0 | 1200 |
| 30 | Oral | 1100 | 2.0 | 5000 |
| 100 | Oral | 3500 | 4.0 | 25000 |
Pharmacokinetic studies were conducted in male and female beagle dogs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HIV-1 Protease Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)[5]
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
This compound and other test compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 60 µL of the FRET peptide substrate solution to each well.
-
Initiate the reaction by adding 20 µL of a pre-diluted HIV-1 protease solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520) over time.[6]
-
Calculate the initial reaction velocities (v) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Figure 2: Workflow for HIV-1 Protease Enzyme Inhibition Assay.
Cell-Based Antiviral Assay (MT-2 Cells)
This assay determines the concentration of an inhibitor required to suppress HIV-1 replication in a T-lymphoid cell line.
Materials:
-
MT-2 cells
-
Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 laboratory strains (e.g., RF, IIIB)
-
This compound and control compounds
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound and control compounds in the growth medium.
-
Add 50 µL of each drug dilution to the appropriate wells.
-
Infect the cells by adding 50 µL of a diluted HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01).
-
Include control wells with cells only (mock-infected) and cells with virus but no drug (virus control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
After incubation, collect the culture supernatant from each well.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control.
-
Determine the IC50 and IC90 values by plotting the percentage of inhibition against the drug concentration.
Figure 3: Workflow for Cell-Based Antiviral Assay.
Cell-Based Antiviral Assay (Peripheral Blood Mononuclear Cells - PBMCs)
This assay assesses the antiviral activity in primary human immune cells, which are a natural target for HIV-1.
Materials:
-
Freshly isolated human PBMCs
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Complete growth medium (RPMI 1640 with 10% FBS, IL-2, and antibiotics)
-
HIV-1 clinical isolates
-
This compound and control compounds
-
48-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA for 2-3 days.
-
Wash the cells and resuspend them in complete growth medium containing IL-2.
-
Plate the stimulated PBMCs in a 48-well plate at a density of 1 x 106 cells per well.
-
Add serial dilutions of this compound and control compounds to the wells.
-
Infect the cells with HIV-1 clinical isolates.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
On days 4, 7, and 10 post-infection, collect a portion of the culture supernatant for p24 analysis and replenish with fresh medium containing the appropriate drug concentration.
-
Measure the p24 antigen concentration in the collected supernatants using an ELISA kit.
-
Determine the IC50 and IC90 values based on the inhibition of p24 production at the peak of viral replication.
Pharmacokinetic Study in Beagle Dogs
This protocol outlines the general procedure for evaluating the pharmacokinetic properties of this compound in a preclinical animal model.
Materials:
-
Male and female beagle dogs
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
For IV administration, administer this compound as a single bolus injection or infusion into a cephalic vein at a specified dose (e.g., 1 mg/kg).
-
For oral administration, deliver the this compound formulation via gavage at various doses (e.g., 10, 30, 100 mg/kg).
-
Collect blood samples from a contralateral vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Conclusion
This compound is a highly potent inhibitor of HIV-1 protease with excellent activity against a broad range of viral strains, including those resistant to currently approved protease inhibitors. Its favorable preclinical profile, characterized by low nanomolar inhibitory concentrations and promising pharmacokinetic properties in animal models, underscores its potential as a valuable candidate for the treatment of HIV-1 infection. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound and other novel antiretroviral agents.
References
- 1. hanc.info [hanc.info]
- 2. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogentec.com [eurogentec.com]
- 6. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
The Discovery and Development of DPC-681: A Potent HIV-1 Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DPC-681 emerged from a dedicated research program aimed at discovering novel, potent, and selective inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, a substituted sulfonamide that demonstrated significant promise in early studies. It details the compound's mechanism of action, enzymatic and antiviral activity, selectivity, and pharmacokinetic profile. While this compound showed potent activity against both wild-type and clinically relevant drug-resistant HIV-1 strains in preclinical evaluations, its progression through clinical development remains largely undocumented in publicly available literature, suggesting a likely discontinuation in early clinical phases.
Introduction
The HIV-1 protease is an aspartyl protease essential for the maturation of infectious virions. It cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1][2] The development of HIV-1 protease inhibitors (PIs) has been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving the prognosis for individuals with HIV/AIDS.
However, the emergence of drug-resistant HIV-1 strains has necessitated the continued development of new PIs with improved potency against mutant viruses and more favorable pharmacokinetic profiles. The research program that led to the discovery of this compound focused on optimizing a series of substituted sulfonamides to address these challenges.[3][4]
Discovery and Synthesis
This compound was identified through a structure-based drug design and optimization program conducted by DuPont Pharmaceuticals. The synthesis of this compound involves a multi-step process, a general outline of which is depicted below. The core of the molecule is a substituted aminosulfonamide.
A detailed synthesis scheme was described by Kaltenbach et al. in Antimicrobial Agents and Chemotherapy, 2001.
Mechanism of Action
Like other HIV-1 protease inhibitors, this compound is a competitive inhibitor that binds to the active site of the HIV-1 protease. The active site of the dimeric enzyme contains a pair of catalytic aspartate residues (Asp-25 and Asp-25'). These residues are crucial for the hydrolysis of the peptide bonds in the viral polyproteins. This compound mimics the transition state of the natural substrate, binding with high affinity to the active site and preventing the cleavage of Gag and Gag-Pol polyproteins.
Preclinical Data
The preclinical evaluation of this compound demonstrated its potential as a potent and selective antiretroviral agent.
Enzymatic and Antiviral Activity
This compound exhibited potent inhibitory activity against the HIV-1 protease enzyme and robust antiviral activity against a variety of HIV-1 strains, including those resistant to other protease inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease
| Parameter | Value | Reference |
| Ki (Wild-Type HIV-1 Protease) | ~10-fold more potent than marketed PIs | [3] |
Table 2: Antiviral Activity of this compound against Laboratory and Clinical Isolates of HIV-1
| HIV-1 Strain/Isolate | IC90 (nM) | Reference |
| Wild-Type (Average) | 7.3 ± 3.4 | [3] |
| Clades A, B, C, D, E, F, G, H | Potent activity observed | [3] |
| HIV-2 | Slightly higher IC90 values | [3] |
Table 3: Antiviral Potency of this compound against Protease Inhibitor-Resistant HIV-1 Variants
| Mutant Variant | Fold Change in IC50 vs. Wild-Type | Reference |
| D30N | No loss in potency | [3] |
| Variants with 3-5 amino acid substitutions | ≤ 5-fold loss in potency | [3] |
| Clinical isolates with 5-11 mutations | Mean IC50 < 20 nM | [3][4] |
Selectivity
This compound demonstrated high selectivity for HIV-1 protease over human cellular proteases, which is a critical factor for minimizing off-target effects and potential toxicity.
Table 4: Selectivity of this compound against Human Proteases
| Human Protease | Inhibition | Reference |
| Renin, Pepsin, Cathepsin D, Cathepsin G, Chymotrypsin | < 50% inhibition at > 13 µM | [3] |
| Matrix Metalloproteinases (MMP-1, -2, -3, -8, -9, -13, -14, -15) | < 50% inhibition at > 13 µM | [3] |
| Thrombin, Factor Xa, Trypsin, Plasmin | < 50% inhibition at > 13 µM | [3] |
Pharmacokinetics
Pharmacokinetic studies in beagle dogs indicated that this compound is orally bioavailable.
Table 5: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Dosing Route | Dose (mg/kg) | Key Findings | Reference |
| Oral | 10, 30, 100 | Dose-dependent plasma concentrations | [3] |
| Intravenous | 1 | Data used to determine oral bioavailability | [3] |
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability were determined but are not fully detailed in the primary publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on standard practices in the field.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate for HIV-1 Protease
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
This compound and control inhibitors (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, a positive control inhibitor, and a vehicle control (assay buffer).
-
Add the HIV-1 protease solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated using the Michaelis-Menten equation for competitive inhibitors.
-
Antiviral Activity Assay (Virus Yield Reduction)
This assay quantifies the reduction in the production of infectious virus particles from infected cells in the presence of an antiviral compound.
-
Cells and Virus:
-
Susceptible host cells (e.g., MT-2 cells or peripheral blood mononuclear cells (PBMCs))
-
HIV-1 laboratory strains (e.g., HIV-1RF, HIV-1IIIB) or clinical isolates.
-
-
Procedure:
-
Seed host cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cells with a known multiplicity of infection (MOI) of HIV-1.
-
After a short adsorption period, wash the cells to remove unattached virus and add the culture medium containing the serially diluted this compound.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Harvest the culture supernatants.
-
Determine the amount of infectious virus in the supernatants using a plaque assay or a p24 antigen ELISA.
-
Calculate the IC90, the concentration of this compound that inhibits viral replication by 90%, by plotting the percentage of viral inhibition against the drug concentration.
-
Pharmacokinetic Analysis in Beagle Dogs
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in beagle dogs following oral and intravenous administration.
-
Animals and Dosing:
-
Beagle dogs (male and female).
-
This compound formulated for oral and intravenous (i.v.) administration.
-
-
Procedure:
-
Administer a single oral dose of this compound to one group of dogs and a single i.v. dose to another group.
-
Collect blood samples from a suitable vein (e.g., jugular) at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using solid-phase extraction.
-
Quantify the concentration of this compound in the plasma extracts using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
-
Clinical Development and Outlook
The seminal 2001 publication on this compound and the related compound DPC-684 stated that Phase I clinical trials were in progress to assess their potential.[3] However, a comprehensive search of publicly available clinical trial registries, scientific literature, and company publications since that time reveals no further information on the clinical development of this compound.
The absence of published data from these trials strongly suggests that the clinical development of this compound was discontinued, most likely during or shortly after Phase I. The reasons for this discontinuation have not been publicly disclosed. Common reasons for the termination of drug development at this early stage include:
-
Unfavorable pharmacokinetic profile in humans: The compound may not have achieved the desired exposure levels or may have had a very short half-life.
-
Unexpected toxicity: The compound may have shown adverse effects in humans that were not predicted by preclinical toxicology studies.
-
Strategic business decisions: The parent company, DuPont Pharmaceuticals, was acquired by Bristol-Myers Squibb in 2001. Such corporate transitions can lead to reprioritization of research and development pipelines. At the time, Bristol-Myers Squibb was also developing other HIV drugs, including the non-nucleoside reverse transcriptase inhibitor Sustiva (efavirenz) and the protease inhibitor Reyataz (atazanavir), which may have been prioritized over this compound.
Conclusion
This compound was a potent and selective HIV-1 protease inhibitor with a promising preclinical profile. It demonstrated excellent activity against a broad range of HIV-1 isolates, including strains resistant to then-marketed protease inhibitors, and exhibited a high degree of selectivity. Despite these encouraging preclinical findings, the development of this compound appears to have been terminated in the early stages of clinical trials. While the specific reasons for its discontinuation are not publicly known, the story of this compound highlights the significant challenges and high attrition rates inherent in the drug development process. The research that led to this compound, however, contributed to the broader understanding of HIV-1 protease inhibition and the development of next-generation antiretroviral therapies.
References
- 1. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
DPC-681: A Potent HIV-1 Protease Inhibitor with Activity Against Resistant Strains
A Technical Guide for Researchers and Drug Development Professionals
Introduction
DPC-681 is a potent and selective non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] Developed as part of a series of substituted sulfonamides, this compound has demonstrated significant antiviral activity against a broad range of laboratory and clinical isolates of HIV-1, including strains resistant to other protease inhibitors (PIs).[1][3] This technical guide provides an in-depth overview of the antiviral activity of this compound, its mechanism of action, resistance profile, and the experimental protocols used to characterize its efficacy.
Mechanism of Action
This compound functions by directly targeting and inhibiting the HIV-1 protease.[1][4] This viral enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes essential for the production of infectious virions.[1][4] By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.[4] This targeted inhibition effectively halts the replication of HIV-1.[4]
The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.
Caption: Mechanism of Action of this compound.
Antiviral Activity: Quantitative Data
The antiviral potency of this compound has been evaluated against various HIV-1 strains, including wild-type laboratory strains, clinical isolates, and mutant variants with reduced susceptibility to other protease inhibitors. The key metrics used to quantify its activity are the 50% inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90), which represent the drug concentrations required to inhibit viral replication by 50% and 90%, respectively. The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the protease enzyme.
Table 1: In Vitro Potency of this compound Against Wild-Type HIV-1 Protease[1]
| Inhibitor | Ki (nM) ± SD (n) |
| This compound | 0.012 ± 0.001 (4) |
| Lopinavir | 0.019 ± 0.009 (5) |
| Amprenavir | 0.17 ± 0.06 (3) |
| Saquinavir | 0.27 ± 0.21 (11) |
| Indinavir | 0.37 ± 0.04 (3) |
| Ritonavir | 0.37 ± 0.06 (2) |
| Nelfinavir | 0.53 ± 0.18 (2) |
Table 2: Antiviral Activity of this compound Against Laboratory Strains and Clinical Isolates of HIV-1[1]
| Virus Strain/Isolate | Cell Type | IC90 (nM) |
| HIV-1RF | MT-2 | 4 |
| HIV-1IIIB | MT-4 | 4 |
| HIV-1MN | MT-2 | 6 |
| HIV-1 (Clinical Isolate E) | MT-4 | 4 |
| HIV-1 (Thai Isolate H9466) | MT-4 | 11 |
| HIV-2ROD | PBMC | 40 |
| Average (HIV-1 strains) | 7.3 ± 3.4 |
Resistance Profile
A critical aspect of any antiretroviral agent is its ability to maintain efficacy against viral strains that have developed resistance to other drugs. This compound has shown a favorable resistance profile, retaining significant potency against HIV-1 variants with mutations that confer resistance to other protease inhibitors.
Table 3: Antiviral Potency of this compound Against Recombinant Mutant HIV-1 Strains[1]
| Protease Mutations | Fold Change in IC50 (vs. Wild-Type) |
| D30N | No loss in potency |
| Three to five amino acid substitutions | ≤ 5-fold loss in potency |
Furthermore, a panel of chimeric viruses constructed from clinical samples of patients who had failed PI-containing regimens, and which contained 5 to 11 mutations at key resistance-associated positions (including 10, 32, 46, 47, 50, 54, 63, 71, 82, 84, and 90), exhibited mean IC50 values of <20 nM for this compound.[1][2] In contrast, marketed PIs had mean IC50 values ranging from 200 nM (amprenavir) to >900 nM (nelfinavir) against the same panel of resistant viruses.[1][2]
Experimental Protocols
The characterization of this compound's antiviral activity involved several key experimental procedures.
HIV-1 Protease Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.
Caption: HIV-1 Protease Inhibition Assay Workflow.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a synthetic peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher, are prepared. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated together in an appropriate buffer system.
-
Cleavage and Fluorescence: In the absence of an effective inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Measurement: The fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is determined for each concentration of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated. The Ki value is determined from the IC50.[1]
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
Caption: Cell-Based Antiviral Activity Assay Workflow.
Methodology:
-
Cell Culture: Susceptible host cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells (PBMCs)) are cultured in multi-well plates.[1]
-
Infection: The cells are infected with a known amount of an HIV-1 laboratory strain or clinical isolate.[1]
-
Treatment: Immediately after infection, the cells are treated with a range of concentrations of this compound.
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Assessment of Viral Replication: The extent of viral replication is quantified. This can be done by observing the cytopathic effect (CPE) of the virus on the cells, or by measuring the amount of a viral protein, such as the p24 capsid antigen, in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1][5]
-
Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) and 90% (IC90) is determined by plotting the percentage of inhibition against the drug concentration.[1]
Antiviral Shift Assay (Protein Binding)
This assay evaluates the effect of plasma proteins on the antiviral activity of a compound.
Methodology: The cell-based antiviral activity assay is performed in the presence of physiological concentrations of human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), the two major drug-binding proteins in human plasma.[1] The IC90 is determined under these conditions and compared to the IC90 obtained in the absence of these proteins. The "shift" in the IC90 provides an estimate of the extent to which protein binding may reduce the effective free concentration of the drug.[1]
Conclusion
This compound is a highly potent inhibitor of HIV-1 protease with excellent activity against a wide range of wild-type and drug-resistant viral strains. Its robust in vitro profile, including its resilience to common protease inhibitor resistance mutations, highlights its potential as a valuable agent in the treatment of HIV-1 infection. The experimental methodologies detailed herein provide a framework for the continued evaluation of this and other novel antiretroviral compounds.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are HIV-1 protease modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
DPC-681: A Potent HIV-1 Protease Inhibitor in Antiretroviral Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DPC-681 is a potent and selective, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral replication.[1][2] Developed during a period of intense research into HIV-1 protease inhibitors, this compound demonstrated significant promise in preclinical studies due to its high potency against both wild-type and clinically relevant mutant strains of HIV-1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used in its evaluation.
Mechanism of Action
As a member of the protease inhibitor (PI) class of antiretroviral drugs, this compound functions by directly binding to the active site of the HIV-1 protease enzyme.[1][3] This binding is reversible and competitive, preventing the enzyme from cleaving the viral Gag and Gag-Pol polyproteins into their functional protein and enzyme components. The inhibition of this crucial processing step results in the production of immature, non-infectious viral particles.[1]
The chemical structure of this compound, a substituted sulfonamide, was optimized for potent and selective inhibition of the HIV protease.[1][2]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other protease inhibitors.
Table 1: In Vitro Inhibition of HIV-1 Protease
| Compound | Ki (nM) |
| This compound | <0.3 |
| DPC-684 | <0.3 |
| Lopinavir | 1.3 |
| Indinavir | 2.1 |
| Amprenavir | 3.0 |
| Nelfinavir | 5.4 |
| Saquinavir | 1.4 |
| Ritonavir | 0.8 |
Data sourced from Kaltenbach et al., 2001.[1]
Table 2: Antiviral Activity against Wild-Type HIV-1 in Cell Culture
| Compound | Cell Line | IC50 (nM) | IC90 (nM) |
| This compound | MT-2 | 2.7 ± 0.6 | 7.3 ± 3.4 |
| DPC-684 | MT-2 | 4.9 ± 2.1 | 14.5 ± 11.1 |
| Lopinavir | MT-2 | 10.3 ± 4.5 | 25.0 ± 8.0 |
| Indinavir | MT-2 | 30.0 ± 10.0 | 70.0 ± 20.0 |
| Amprenavir | MT-2 | 20.0 ± 8.0 | 50.0 ± 15.0 |
| Nelfinavir | MT-2 | 40.0 ± 15.0 | 100.0 ± 30.0 |
IC50/IC90 values represent the concentrations required to inhibit 50% and 90% of viral replication, respectively. Data are presented as mean ± standard deviation. Sourced from Kaltenbach et al., 2001.[1]
Table 3: Antiviral Activity Against Protease Inhibitor-Resistant HIV-1 Variants
| HIV-1 Variant | Key Mutations | This compound IC50 (nM) |
| D30N Mutant | D30N | No loss in potency |
| Multi-PI-Resistant (3-5 mutations) | Various | < 5-fold loss in potency |
| Multi-PI-Resistant (5-11 mutations) | 10, 32, 46, 47, 50, 54, 63, 71, 82, 84, 90 | < 20 |
Data indicates that this compound retains significant potency against viral strains that have developed resistance to other protease inhibitors. Sourced from Kaltenbach et al., 2001.[1][2]
Table 4: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intravenous (IV) | 1 | - | - | - |
| Oral (PO) | 10 | - | - | - |
| Oral (PO) | 30 | - | - | - |
| Oral (PO) | 100 | - | - | - |
Specific values for Cmax, Tmax, and AUC were not provided in the primary publication, but the study was conducted. Plasma concentrations were determined by LC-MS.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
HIV-1 Protease Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
-
Enzyme and Substrate: Recombinant tethered HIV-1 protease dimer was used at sub-nanomolar concentrations. The substrate was a synthetic peptide containing a cleavage site for the protease, flanked by a fluorescent donor and a quencher molecule.
-
Assay Buffer: The specific composition of the assay buffer was not detailed in the primary publication.
-
Procedure: a. The inhibitor (this compound or other PIs) at various concentrations was pre-incubated with the HIV-1 protease. b. The fluorescently labeled substrate was added to initiate the enzymatic reaction. c. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence. d. The rate of fluorescence increase was monitored over time.
-
Data Analysis: The concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50) was calculated. The inhibition constant (Ki) was then determined from the IC50 value.[1]
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model.
-
Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, were used.
-
Virus: Laboratory strains of HIV-1 (e.g., HIV-1 IIIB) and clinical isolates were used to infect the cells.
-
Procedure: a. MT-2 cells were seeded in microtiter plates. b. The cells were infected with a standard inoculum of HIV-1. c. This compound and other PIs were added at various concentrations to the infected cell cultures. d. The cultures were incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Endpoint Measurement: Viral replication was quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentrations of the inhibitor that reduced p24 antigen production by 50% (IC50) and 90% (IC90) compared to untreated control cultures were calculated.[1]
Selectivity Assay Against Human Proteases
To assess the selectivity of this compound, its inhibitory activity was tested against a panel of human proteases.
-
Enzymes: The panel included mammalian aspartic acid proteases (renin, pepsin, cathepsin D), as well as other classes of proteases like cathepsin G, chymotrypsin, and various matrix metalloproteinases (MMPs).
-
Procedure: Standard enzymatic assays specific to each protease were used. This compound was tested at concentrations up to >13 µM.
-
Results: this compound showed less than 50% inhibition of all tested human proteases at the highest concentration, demonstrating high selectivity for the HIV-1 protease.[1]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.
Experimental Workflow Diagram
Caption: Workflow for the cell-based antiviral activity assay.
Conclusion
This compound was a highly potent and selective inhibitor of HIV-1 protease with an excellent profile against drug-resistant viral variants in preclinical studies. The data generated for this compound highlight the key attributes sought in the development of antiretroviral protease inhibitors: high potency, selectivity, and a high barrier to the development of resistance. While this compound's progression through clinical development is not extensively documented in publicly available literature, the detailed in vitro characterization provides a valuable case study for researchers in the field of antiretroviral drug discovery and development. The methodologies employed in its evaluation remain standard practices in the field for the characterization of novel enzyme inhibitors.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiretroviral Treatment of Human Immunodeficiency Virus (HIV) Infection - Infections - Merck Manual Consumer Version [merckmanuals.com]
Early-Stage Research on DPC-681 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the efficacy of DPC-681, a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease. The information presented herein is compiled from preclinical studies and is intended to provide a comprehensive resource for professionals in the field of antiviral drug development.
Introduction
This compound is an investigational antiviral compound identified as a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2][3] The development of novel protease inhibitors (PIs) remains a crucial area of research to combat the emergence of drug-resistant HIV strains. This document summarizes the initial in vitro efficacy data for this compound, details the experimental protocols used in these foundational studies, and illustrates the compound's mechanism of action within the context of the HIV life cycle.
Mechanism of Action
HIV-1 protease is an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of the virus, leading to the formation of infectious virions. Protease inhibitors like this compound are designed to competitively inhibit this enzymatic activity, binding to the active site of the protease and preventing the processing of the polyproteins. This results in the production of immature, non-infectious viral particles.[1]
Below is a diagram illustrating the HIV life cycle and the specific stage at which this compound exerts its inhibitory effect.
Quantitative Efficacy Data
The in vitro antiviral activity of this compound has been evaluated against laboratory strains and clinical isolates of HIV-1. The following tables summarize the key efficacy data.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Line | Virus Strain | Assay Endpoint | IC50 (nM) | IC90 (nM) |
| MT-2 | HIV-1 IIIB | p24 antigen reduction | - | 7.3 ± 3.4 |
| PBMC | Various | p24 antigen reduction | - | Slightly higher than MT-2 |
Data extracted from Kaltenbach et al., 2001.[1]
Table 2: Antiviral Potency of this compound against Protease Inhibitor-Resistant HIV-1 Variants
| Mutant Variant | Number of Mutations | Fold Change in IC90 (vs. Wild-Type) |
| D30N | 1 | No loss in potency |
| Multi-PI-resistant | 3-5 | ≤ 5.3 |
| Chimeric (clinical isolates) | 5-11 | Mean IC50 < 20 nM |
Data extracted from Kaltenbach et al., 2001.[1][3]
Table 3: Selectivity of this compound for HIV-1 Protease
| Cellular Protease | % Inhibition at >13 µM |
| Renin | < 50% |
| Pepsin | < 50% |
| Cathepsin D | < 50% |
| Chymotrypsin | < 50% |
| Matrix Metalloproteinases (MMPs) | < 50% |
Data extracted from Kaltenbach et al., 2001.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
HIV-1 Protease Enzymatic Assay
This assay determines the direct inhibitory activity of this compound on the HIV-1 protease enzyme.
Protocol:
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
This compound stock solution (in DMSO)
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HIV-1 protease, and assay buffer.
-
Incubate the plate at 37°C for a specified pre-incubation period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm, emission at 450 nm).
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay
This assay measures the ability of this compound to inhibit HIV-1 replication in a cellular context.
Protocol:
-
Cell Lines and Virus:
-
MT-2 T-lymphoid cell line or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 laboratory strains (e.g., HIV-1 IIIB) or clinical isolates
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
-
Procedure:
-
Seed MT-2 cells or PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates at 37°C in a CO2 incubator for a period of 4-7 days.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the level of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to an untreated, infected control.
-
Determine the IC90 value (the concentration of the drug that inhibits viral replication by 90%).
-
Cytotoxicity Assay
This assay is performed to ensure that the observed antiviral activity is not due to toxicity to the host cells.
Protocol:
-
Reagents and Materials:
-
MT-2 cells or PBMCs
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Solubilization solution (e.g., DMSO or SDS solution).
-
-
Procedure:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the cells (uninfected).
-
Incubate the plate under the same conditions as the antiviral assay.
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to an untreated control.
-
Determine the CC50 (the concentration of the drug that reduces cell viability by 50%).
-
Protein Binding Assay
This assay estimates the effect of human plasma protein binding on the antiviral efficacy of this compound.
Protocol:
-
Method: Ultrafiltration is a common method.
-
Procedure:
-
Prepare solutions of this compound in human plasma.
-
Incubate the solutions at 37°C.
-
Separate the free drug from the protein-bound drug using an ultrafiltration device (e.g., by centrifugation).
-
Measure the concentration of this compound in the ultrafiltrate (free fraction) and the original plasma solution (total concentration) using a suitable analytical method like LC-MS/MS.
-
The percentage of protein binding is calculated from the difference between the total and free drug concentrations.
-
Conclusion
The early-stage research on this compound demonstrates its potent and selective inhibitory activity against HIV-1 protease. The compound exhibits high efficacy against both wild-type and clinically relevant protease inhibitor-resistant strains of HIV-1 in vitro.[1][3] Furthermore, this compound shows a favorable selectivity profile, with minimal inhibition of cellular proteases.[1] These initial findings established this compound as a promising candidate for further preclinical and clinical development as a treatment for HIV-1 infection. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these seminal studies.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPC-681 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC-681 is a potent and highly selective non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As an essential enzyme for viral replication, HIV-1 protease cleaves newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme by this compound results in the production of immature, non-infectious viral particles.[3] These application notes provide detailed protocols for evaluating the in vitro antiviral activity and mechanism of action of this compound in cell culture.
Mechanism of Action
This compound targets the active site of the HIV-1 protease, an aspartyl protease responsible for the post-translational processing of the Gag and Gag-Pol polyproteins.[1][4] By blocking this crucial step in the viral life cycle, this compound effectively halts the maturation of new virions.[3] The high selectivity of this compound for the retroviral protease over cellular proteases minimizes off-target effects.[1]
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dpc-681 in HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dpc-681 is a potent and selective second-generation human immunodeficiency virus (HIV) protease inhibitor.[1][2] Protease inhibitors are a critical class of antiretroviral drugs that target the HIV life cycle, specifically inhibiting the viral protease enzyme.[3][4] This enzyme is essential for the cleavage of viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[5][6] By blocking this crucial step, this compound effectively halts the replication of the virus.[7] These application notes provide detailed protocols for the use of this compound in in vitro HIV replication assays, guidance on data interpretation, and a summary of its reported antiviral activity.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the active site of the HIV-1 protease. The HIV protease is an aspartyl protease that exists as a homodimer, with each subunit contributing a catalytic aspartate residue.[6] During the late stages of viral replication, the protease cleaves the Gag and Gag-Pol polyproteins into smaller, functional proteins, including reverse transcriptase, integrase, and structural proteins. This compound, with its peptide-like structure, mimics the natural substrate of the HIV protease and binds with high affinity to the enzyme's active site. This binding event prevents the protease from processing the viral polyproteins, leading to the production of immature, non-infectious viral particles.[4][5]
Caption: Mechanism of action of this compound in inhibiting HIV maturation.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated against various laboratory strains and clinical isolates of HIV-1. The following table summarizes the reported 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values.
| Virus Strain/Isolate | Cell Type | Assay Endpoint | IC50 (nM) | IC90 (nM) | Reference |
| Wild-type HIV-1 (average) | Various | Inhibition of replication | - | 7.3 ± 3.4 | [1] |
| Wild-type HIV-1 | - | Protease Inhibition (Ki) | <0.03 | - | [1] |
| PI-resistant clinical isolates | - | Inhibition of replication | <20 | - | [1][2] |
| D30N mutant HIV | - | Inhibition of replication | No loss in potency | - | [1][2] |
Note: IC50 and IC90 values can vary depending on the specific assay conditions, cell type, and virus strain used.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Replication Assay in MT-2 Cells
This protocol describes a cell-based assay to determine the antiviral activity of this compound against HIV-1 by measuring the inhibition of viral replication in the human T-cell line MT-2. The endpoint of this assay is the quantification of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound (stock solution prepared in DMSO)
-
MT-2 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
Complete growth medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture MT-2 cells in complete growth medium.
-
On the day of the assay, ensure the cells are in the logarithmic growth phase and have a viability of >95%.
-
Centrifuge the cells and resuspend them in fresh complete growth medium to a final concentration of 1 x 10^5 cells/mL.
-
-
Drug Dilution:
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 100 nM.
-
Include a "no drug" control (medium with the same final concentration of DMSO as the highest drug concentration) and a "cell-only" control (no virus, no drug).
-
-
Infection and Treatment:
-
Plate 50 µL of the MT-2 cell suspension (5,000 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Prepare a working dilution of the HIV-1 stock to a multiplicity of infection (MOI) of 0.01 to 0.1 in complete growth medium.
-
Add 100 µL of the diluted virus to each well (except for the "cell-only" control wells).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
-
Endpoint Analysis (p24 ELISA):
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
If necessary, centrifuge the supernatants to pellet any cells or debris.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the "no drug" control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 and IC90 values using a non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro HIV-1 replication assay.
Protocol 2: HIV-1 Drug Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to evaluate the activity of this compound against HIV-1 in a more physiologically relevant primary cell model.
Materials:
-
This compound
-
Freshly isolated human PBMCs
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 primary isolate or laboratory-adapted strain
-
Complete RPMI 1640 medium (as described in Protocol 1)
-
Ficoll-Paque
-
96-well U-bottom cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Stimulate the PBMCs with PHA (2 µg/mL) in complete RPMI medium for 2-3 days at 37°C in a 5% CO2 incubator.
-
After stimulation, wash the cells and resuspend them in complete RPMI medium supplemented with IL-2 (10 U/mL) at a concentration of 2 x 10^6 cells/mL.
-
-
Drug Dilution:
-
Prepare serial dilutions of this compound in complete RPMI medium with IL-2.
-
-
Infection and Treatment:
-
Plate 50 µL of the stimulated PBMCs (100,000 cells) into each well of a 96-well U-bottom plate.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Infect the cells by adding 100 µL of the desired HIV-1 strain.
-
Include appropriate controls ("no drug" and "cell-only").
-
-
Incubation and Maintenance:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Every 3-4 days, perform a half-medium change by carefully removing 100 µL of the supernatant and replacing it with 100 µL of fresh complete RPMI medium containing IL-2 and the corresponding concentration of this compound.
-
-
Endpoint Analysis (p24 ELISA):
-
On day 7 or 10 post-infection, collect the culture supernatants.
-
Quantify the p24 antigen levels using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 and IC90 values as described in Protocol 1.
-
Conclusion
This compound is a highly effective inhibitor of HIV-1 protease, demonstrating potent antiviral activity against both wild-type and protease inhibitor-resistant strains of the virus. The provided protocols offer robust and reliable methods for evaluating the efficacy of this compound and other protease inhibitors in standard laboratory settings. These assays are essential tools for preclinical drug development and for studying the mechanisms of HIV drug resistance. Careful adherence to these protocols will ensure the generation of accurate and reproducible data for the characterization of novel anti-HIV therapeutics.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: DPC-681 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC-681 is a potent and selective second-generation HIV-1 protease inhibitor. It belongs to a class of substituted sulfonamides and has demonstrated significant antiviral activity against both wild-type and drug-resistant strains of HIV-1. These application notes provide detailed protocols for the in vitro evaluation of this compound, including determination of its antiviral potency, cytotoxicity, and selectivity.
Mechanism of Action
This compound is an inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] HIV protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, this compound blocks this cleavage, resulting in the production of immature, non-infectious viral particles.
Caption: Mechanism of action of this compound in the HIV replication cycle.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against various strains of HIV-1.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC50 | Chimeric viruses from patients who failed PI-containing regimens (5-11 mutations) | - | <20 nM | [1][2] |
| IC90 | Wild-type HIV-1 | - | 4 - 40 nM | [1][3] |
| IC90 (average) | All HIV-1 strains tested | - | 7.3 ± 3.4 nM | [3] |
| Potency Loss | Recombinant mutant HIVs with D30N mutation | - | No loss in potency | [1][2] |
| Potency Loss | Mutant variants with three to five amino acid substitutions | MT-2 cells | ≤ 5.3-fold | [2] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
This protocol is designed to determine the 50% and 90% inhibitory concentrations (IC50 and IC90) of this compound against HIV-1 replication in a cell-based assay.
Materials:
-
Susceptible host cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs])
-
Complete cell culture medium
-
HIV-1 stock (laboratory-adapted strain or clinical isolate)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the host cells into a 96-well plate at a predetermined density.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 1 µM, with 10-fold serial dilutions.
-
Infection: Infect the cells with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Treatment: Immediately after infection, add the diluted this compound to the appropriate wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).
-
Incubation: Incubate the plate for 3-7 days at 37°C in a humidified CO2 incubator.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the IC50 and IC90 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Host cells (same as in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed the host cells into a 96-well plate at the same density as the antiviral assay.
-
Compound Dilution and Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the wells. Include a "cell control" (cells + medium, no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (3-7 days) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) is then calculated as CC50 / IC50.
Protocol 3: Protease Selectivity Assay
This protocol assesses the selectivity of this compound for HIV-1 protease over other human proteases using a fluorometric assay.
Materials:
-
Recombinant HIV-1 protease
-
A panel of human proteases (e.g., renin, pepsin, cathepsin D, chymotrypsin)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer specific for each protease
-
This compound stock solution (in DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: In separate wells of a 96-well plate, add the assay buffer, the respective protease (HIV-1 or human protease), and serial dilutions of this compound. Include an "enzyme control" (enzyme + buffer, no inhibitor).
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.
-
Substrate Addition: Add the specific fluorogenic substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage for each this compound concentration. Calculate the percentage of inhibition relative to the enzyme control. Determine the IC50 value for each protease by plotting the percentage of inhibition against the log of the drug concentration. The selectivity is determined by comparing the IC50 for HIV-1 protease to the IC50 values for the human proteases.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
References
DPC-681 in Combination with Antiretroviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC-681 is a potent, second-generation HIV-1 protease inhibitor (PI) that demonstrated significant activity against both wild-type and multi-drug resistant strains of the virus in preclinical studies.[1][2] Developed by Bristol-Myers Squibb, this compound was part of a research program aimed at identifying PIs with improved resistance profiles and pharmacokinetic properties. While the clinical development of this compound appears to have been discontinued following the sale of Bristol-Myers Squibb's HIV pipeline to ViiV Healthcare in 2015, the compound remains a valuable tool for in vitro and preclinical research.[2][3] These application notes provide a framework for evaluating the potential of this compound in combination with other antiretroviral agents, a critical step in the development of any new anti-HIV therapeutic.
The rationale for combination antiretroviral therapy (cART) is to achieve sustained viral suppression, prevent the emergence of drug resistance, and restore immune function.[4] Combining drugs with different mechanisms of action can lead to synergistic antiviral effects and a higher barrier to resistance.[5][6][7] This document outlines protocols for assessing the synergistic potential, resistance profile, and effects on cellular signaling pathways of this compound when used in combination with other classes of antiretroviral drugs, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs).
Preclinical Profile of this compound
This compound is a potent inhibitor of the HIV-1 protease, an enzyme essential for the maturation of infectious virions.[1] Preclinical studies demonstrated its high potency against a range of laboratory and clinical isolates of HIV-1.
| Parameter | Value | Virus/Enzyme | Reference |
| IC90 (Wild-Type HIV-1) | 4 - 40 nM | Wild-Type HIV-1 | [1][2] |
| Mean IC50 (Multi-PI-Resistant Strains) | <20 nM | Chimeric viruses with 5-11 PI resistance mutations | [1][2] |
| Potency Loss vs. D30N Mutant | No significant loss | Recombinant HIV with D30N mutation | [1][2] |
| Potency Loss vs. 3-5 PI Mutations | ≤ 5-fold | Mutant variants with 3-5 amino acid substitutions | [1][2] |
Experimental Protocols
In Vitro Synergy Testing
Objective: To determine whether the combination of this compound with other antiretroviral agents results in synergistic, additive, or antagonistic antiviral activity.
Methodology: Checkerboard Assay
This assay is a standard method for evaluating the interaction between two antimicrobial agents.
Materials:
-
HeLa-based MAGI cells expressing the CD4 receptor
-
HIV-1 laboratory strain (e.g., IIIB)
-
This compound stock solution
-
Stock solutions of other antiretroviral agents (e.g., an NRTI like Tenofovir, an NNRTI like Efavirenz, or an INSTI like Raltegravir)
-
Cell culture medium
-
384-well plates
-
Reagents for quantifying HIV-1 p24 antigen (e.g., ELISA kit or immunostaining reagents)
Protocol:
-
Cell Plating: Seed MAGI cells in 384-well plates and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the combination drug in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs.
-
Drug Treatment: Add the drug combinations to the plated cells and incubate for 18 hours.
-
Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of HIV-1.
-
Incubation: Incubate the infected cells for 48 hours.
-
Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the cell lysates or supernatant using an appropriate method (e.g., ELISA or immunostaining and automated fluorescence imaging).[4]
-
Data Analysis: Calculate the percentage of viral inhibition for each drug combination compared to the virus control (no drugs). Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model to determine the combination index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Expected Outcome: This experiment will provide quantitative data on the nature of the interaction between this compound and other antiretroviral agents, which can be summarized in a table.
| Combination | Antiretroviral Class | Interaction | Combination Index (CI) |
| This compound + Tenofovir | NRTI | Synergistic (Hypothetical) | < 1 |
| This compound + Efavirenz | NNRTI | Additive (Hypothetical) | = 1 |
| This compound + Raltegravir | INSTI | Synergistic (Hypothetical) | < 1 |
Resistance Profile in Combination Therapy
Objective: To assess the emergence of drug resistance mutations when this compound is used in combination with another antiretroviral agent.
Methodology: In Vitro Resistance Selection
This method involves long-term culture of HIV-1 in the presence of sublethal concentrations of the drugs.
Materials:
-
HIV-1 laboratory strain
-
Susceptible T-cell line (e.g., MT-2 or CEM)
-
This compound
-
Combination antiretroviral agent
-
Cell culture medium
-
Reagents for HIV-1 p24 antigen quantification
-
Reagents for genotypic resistance testing (PCR amplification and sequencing of the protease and reverse transcriptase genes)
Protocol:
-
Initial Culture: Culture the HIV-1 strain in the presence of a low concentration (e.g., IC50) of this compound alone, the combination drug alone, and the combination of both drugs.
-
Passaging: Monitor viral replication by measuring p24 antigen levels. When viral replication is detected, harvest the virus and use it to infect fresh cells with escalating concentrations of the drug(s).
-
Resistance Monitoring: Continue passaging the virus for an extended period (e.g., 20-30 passages).
-
Genotypic Analysis: At regular intervals and at the end of the experiment, perform genotypic analysis on the viral isolates to identify mutations in the protease and reverse transcriptase genes.[8][9]
-
Phenotypic Analysis: Determine the IC50 of the selected viral variants to this compound and the combination drug to confirm phenotypic resistance.
Expected Outcome: This protocol will identify the genetic pathways to resistance for this compound in combination with other agents and determine if the combination delays or alters the emergence of resistance.
| Drug(s) | Key Resistance Mutations (Hypothetical) | Fold-change in IC50 (Hypothetical) |
| This compound alone | V82A, I84V | 10-fold |
| NRTI alone | M184V, K65R | 15-fold |
| This compound + NRTI | Delayed emergence of V82A and M184V | 5-fold |
Signaling Pathways and Experimental Workflows
HIV-1 Lifecycle and Antiretroviral Drug Targets
The following diagram illustrates the lifecycle of HIV-1 and the points of intervention for different classes of antiretroviral drugs, including protease inhibitors like this compound.
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Experimental Workflow for In Vitro Synergy Testing
This diagram outlines the key steps in the checkerboard assay for determining drug synergy.
Caption: Workflow for in vitro synergy testing.
Effect of HIV Protease Inhibitors on Cellular Signaling
HIV protease inhibitors can have off-target effects on host cell signaling pathways. For instance, some PIs have been shown to modulate apoptosis and MAPK signaling.[10][11]
Caption: Potential effects of PIs on cellular signaling.
Conclusion
While this compound did not proceed to late-stage clinical development, its potent preclinical profile against resistant HIV-1 strains makes it a valuable research compound. The protocols outlined in these application notes provide a comprehensive framework for evaluating the potential of this compound in combination with other antiretroviral agents. Such studies are essential for understanding the principles of combination therapy and for the development of future generations of antiretroviral drugs. The investigation of synergistic interactions, resistance development, and off-target effects on cellular signaling pathways will provide a more complete picture of the therapeutic potential of novel protease inhibitors.
References
- 1. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - Bristol-Myers Squibb to Sell its HIV R&D Portfolio to ViiV Healthcare [news.bms.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of protease inhibitors for the treatment of HIV-1-infected patients: a review of pharmacokinetics and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual protease inhibitor therapy in HIV-infected patients: pharmacologic rationale and clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Drug Interaction Guide: From HIV Prevention to Treatment - Clinical Guidelines Program [hivguidelines.org]
- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antiviral Evaluation of Dpc-681
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antiviral potency of Dpc-681, a potent and selective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1][2] The following sections detail the experimental protocols for key assays, present quantitative data in a structured format, and include visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is an investigational antiretroviral agent belonging to the class of protease inhibitors (PIs).[1][2] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins essential for the production of infectious virions. By selectively binding to the active site of the HIV-1 protease, this compound prevents this proteolytic processing, resulting in the release of immature, non-infectious viral particles.[1]
Mechanism of Action: HIV-1 Protease Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the HIV-1 aspartyl protease. This enzyme functions as a dimer and is responsible for the cleavage of Gag and Gag-Pol polyproteins at specific sites. Inhibition of this process is a key strategy in antiretroviral therapy.
Caption: HIV-1 life cycle and the inhibitory action of this compound.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against both laboratory strains and clinical isolates of HIV-1, including those with resistance to other protease inhibitors. The data is typically presented as the 50% and 90% inhibitory concentrations (IC50 and IC90).
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| HIV-1 Strain | Cell Type | Assay Endpoint | IC50 (nM) | IC90 (nM) |
| Wild-Type (Lab Strain) | MT-2 cells | p24 antigen reduction | <20 | 4 - 40 |
| Wild-Type (Clinical Isolate) | PBMCs | Reverse Transcriptase Activity | <20 | 7.3 ± 3.4 |
Data synthesized from published studies.[1][2]
Table 2: Antiviral Activity of this compound against Protease Inhibitor-Resistant HIV-1 Variants
| HIV-1 Variant | Number of Mutations | Fold Change in IC50 vs. Wild-Type |
| D30N Mutant | 1 | No significant change |
| Multi-PI-Resistant | 3-5 | < 5-fold |
| Highly PI-Resistant Clinical Isolates | 5-11 | < 5.3-fold |
Data synthesized from published studies demonstrating this compound's potency against resistant strains.[1][2]
Experimental Protocols
Detailed protocols for the key assays used to evaluate the antiviral efficacy of this compound are provided below.
HIV-1 Protease Enzymatic Assay (Fluorometric)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 protease.
Principle: A fluorogenic substrate, which is a peptide mimicking a natural cleavage site of the HIV-1 protease, is used. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for HIV-1 protease activity (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA).
-
HIV-1 Protease: Reconstitute or dilute purified recombinant HIV-1 protease in assay buffer to the desired concentration.
-
Fluorogenic Substrate: Prepare a stock solution of the HIV-1 protease substrate in DMSO and dilute to the working concentration in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound or control (DMSO) to the wells of a 96-well black microplate.
-
Add 80 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode at 37°C for 60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the HIV-1 Protease Enzymatic Assay.
Cell-Based Antiviral Assay
This assay measures the ability of this compound to inhibit HIV-1 replication in a cell culture system.
Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of this compound. After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein or reverse transcriptase activity in the culture supernatant.
Protocol:
-
Cell Culture and Virus Stock Preparation:
-
Culture a susceptible T-cell line (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) in appropriate growth medium.
-
Prepare and titer a stock of HIV-1.
-
-
Antiviral Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with a known amount of HIV-1 (at a specific multiplicity of infection, MOI).
-
Include control wells with infected cells without the drug (virus control) and uninfected cells without the drug (cell control).
-
Incubate the plate at 37°C in a CO2 incubator for 3-7 days.
-
-
Quantification of Viral Replication (Endpoint Measurement):
-
p24 Antigen ELISA:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the culture supernatants.
-
Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
-
Reverse Transcriptase (RT) Activity Assay:
-
Collect culture supernatants as described above.
-
Measure the RT activity in the supernatants using a commercially available colorimetric or fluorometric RT assay kit.
-
-
-
Data Analysis:
-
Determine the percent inhibition of p24 production or RT activity for each this compound concentration relative to the virus control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and calculate the IC50 and IC90 values.
-
Caption: Workflow for the Cell-Based Antiviral Assay.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to the drug killing the host cells.
Principle: The viability of cells is assessed after exposure to this compound at the same concentrations and for the same duration as in the antiviral assay. A common method is the MTT assay, which measures the metabolic activity of viable cells.
Protocol:
-
Assay Setup:
-
Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Add serial dilutions of this compound to the cells. Do not add the virus.
-
Include a control with untreated cells.
-
Incubate the plate under the same conditions as the antiviral assay.
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) can be calculated as CC50 / IC50, which is an indicator of the therapeutic window of the compound. A higher SI value is desirable.
-
Conclusion
The assays described provide a robust framework for the preclinical evaluation of this compound's antiviral activity. By combining direct enzymatic inhibition assays with cell-based models of HIV-1 replication, a comprehensive profile of the compound's potency, selectivity, and potential for activity against resistant strains can be established. These protocols are fundamental for the continued development and characterization of this compound and other novel HIV-1 protease inhibitors.
References
Application of DPC-681 in Preclinical HIV Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC-681 is a potent, second-generation, non-peptidic competitive inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] This enzyme is critical for the maturation of infectious virions, making it a key target for antiretroviral therapy. This compound has demonstrated significant in vitro activity against both wild-type and drug-resistant strains of HIV-1. This document provides detailed application notes and protocols for the preclinical evaluation of this compound, summarizing its known characteristics and providing methodologies for its further investigation.
Mechanism of Action
This compound functions by binding to the active site of the HIV protease, an aspartic protease responsible for cleaving viral polyproteins into functional enzymes and structural proteins. By competitively inhibiting this enzyme, this compound prevents the formation of mature, infectious HIV particles.
Data Presentation
In Vitro Anti-HIV Activity of this compound
The antiviral potency of this compound has been evaluated against various laboratory strains and clinical isolates of HIV-1. The tables below summarize the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values.
| HIV-1 Strain | Cell Line | Assay Method | IC50 (nM) | IC90 (nM) | Citation |
| Wild-type (Laboratory strains) | MT-2 | p24 antigen reduction | <20 | 4 - 40 | [1][2] |
| D30N mutant | MT-2 | p24 antigen reduction | No loss in potency | Not Reported | [1][2] |
| Multi-drug resistant (3-5 mutations) | MT-2 | p24 antigen reduction | <20 (5-fold or smaller loss) | Not Reported | [1][2] |
| Multi-drug resistant (5-11 mutations, clinical isolates) | MT-2 | p24 antigen reduction | <20 | Not Reported | [1][2] |
Pharmacokinetic Profile of this compound in Beagle Dogs
Pharmacokinetic studies in beagle dogs provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation |
| Oral | 10 | Data not available | Data not available | Data not available | Data not available | [2] |
| Oral | 30 | Data not available | Data not available | Data not available | Data not available | [2] |
| Oral | 100 | Data not available | Data not available | Data not available | Data not available | [2] |
| Intravenous | 1 | Data not available | Data not available | Data not available | N/A | [2] |
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, Bioavailability) for this compound are not detailed in the available literature. The original study indicates that both oral and intravenous administrations were performed.
Experimental Protocols
In Vitro Anti-HIV Activity Assay (MT-2 Cells)
This protocol describes a representative method for determining the anti-HIV activity of this compound using the MT-2 human T-cell line and quantifying viral replication via p24 antigen levels.
Materials:
-
MT-2 cell line
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
HIV-1 laboratory strain (e.g., IIIB) or clinical isolate
-
This compound
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol:
-
Cell Preparation: Culture MT-2 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 100 nM.
-
Infection and Treatment:
-
Add 50 µL of the MT-2 cell suspension (5,000 cells) to each well of a 96-well plate.
-
Add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01) to each well, except for the cell control wells.
-
Immediately add 100 µL of the this compound dilutions to the appropriate wells. Include wells with virus and no compound (virus control) and wells with cells and no virus (cell control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
p24 Antigen Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Determine the concentration of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus control.
-
Determine the IC50 and IC90 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound in a relevant cell line, which is crucial for determining the selectivity index.
Materials:
-
MT-2 cells (or other relevant cell line)
-
Complete RPMI-1640 medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Plating: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include wells with cells and no compound as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
In Vivo Efficacy Study in Humanized Mice (Representative Protocol)
While specific in vivo efficacy data for this compound is not publicly available, this protocol outlines a general approach for evaluating a novel HIV protease inhibitor in a humanized mouse model.
Animal Model: Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells).
Experimental Design:
-
Acclimatization and Baseline: Acclimatize humanized mice and collect baseline blood samples to confirm human immune cell engraftment.
-
HIV-1 Infection: Infect mice with a pathogenic HIV-1 strain (e.g., via intravenous or intraperitoneal injection).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (e.g., an approved protease inhibitor)
-
-
Dosing: Administer this compound daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 2-4 weeks).
-
Monitoring:
-
Collect blood samples weekly to measure plasma HIV-1 RNA levels (viral load) by RT-qPCR.
-
Monitor CD4+ and CD8+ T cell counts by flow cytometry.
-
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue viral load and assess immune cell populations.
Conclusion
This compound is a potent HIV protease inhibitor with excellent in vitro activity against a range of HIV-1 strains, including those with resistance to other protease inhibitors. The provided protocols offer a framework for the continued preclinical evaluation of this compound and similar compounds. Further studies are warranted to determine its in vivo efficacy, comprehensive pharmacokinetic profile in multiple species, and its safety profile to fully assess its potential as a clinical candidate for the treatment of HIV infection.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory Guidelines for the HIV-1 Protease Inhibitor DPC-681: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC-681 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle. By blocking the protease, this compound prevents the cleavage of viral polyproteins into mature, functional proteins, resulting in the production of non-infectious virions. These application notes provide detailed protocols for in vitro enzyme inhibition and cell-based antiviral assays, as well as comprehensive laboratory guidelines for the safe handling and use of this compound.
Data Presentation
The inhibitory activity of this compound against HIV-1 protease and viral replication has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibition of HIV-1 Protease by this compound
| Parameter | Value | Description |
| Ki (Wild-Type HIV-1 Protease) | Sub-nanomolar | Inhibition constant, indicating high binding affinity to the enzyme. |
Table 2: Antiviral Activity of this compound against HIV-1 in Cell Culture
| Parameter | Cell Line | Value (nM) | Description |
| IC50 (Wild-Type HIV-1) | MT-2, MT-4 | <20 | 50% inhibitory concentration against wild-type virus. |
| IC90 (Wild-Type HIV-1) | Various | 4 - 40 | 90% inhibitory concentration against wild-type virus. |
| IC50 (Protease Inhibitor-Resistant Mutants) | Various | <20 | 50% inhibitory concentration against viruses with multiple resistance mutations. |
Signaling Pathway and Mechanism of Action
This compound targets the HIV-1 protease, a key enzyme in the viral replication cycle. The following diagram illustrates the HIV life cycle and the specific step at which this compound exerts its inhibitory effect.
Caption: Mechanism of action of this compound in the HIV life cycle.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
HIV-1 Protease Enzyme Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against purified recombinant HIV-1 protease.
Experimental Workflow:
Caption: Workflow for the HIV-1 Protease Enzyme Inhibition Assay.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from picomolar to micromolar.
-
Dilute the HIV-1 protease and the fluorogenic substrate in assay buffer to the desired working concentrations.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the this compound dilution.
-
Include control wells:
-
No inhibitor control: Add 20 µL of assay buffer.
-
No enzyme control: Add 40 µL of assay buffer.
-
-
-
Enzyme Addition:
-
Add 20 µL of the diluted HIV-1 protease to all wells except the "no enzyme" control.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these may vary depending on the substrate).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol outlines a cell-based assay to measure the antiviral activity of this compound against HIV-1 replication in a susceptible cell line, using the quantification of the viral p24 capsid protein as a readout.
Experimental Workflow:
Caption: Workflow for the Cell-Based HIV-1 Replication Assay.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well) in 100 µL of complete medium.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Include a "no drug" control (cells with virus only) and a "no virus" control (cells only).
-
-
Viral Infection:
-
Add 50 µL of a pre-titered HIV-1 stock to each well (except the "no virus" control) to achieve a desired multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
p24 ELISA:
-
Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the "no drug" control.
-
Determine the IC50 and IC90 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Laboratory Safety and Handling
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this document's creation. The following guidelines are based on general best practices for handling potent, biologically active small molecules and HIV-1 protease inhibitors. Researchers must conduct their own risk assessments and adhere to their institution's safety protocols.
1. Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or other chemically resistant gloves.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
2. Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Follow the supplier's recommendations for storage temperature.
4. Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
5. Emergency Procedures:
-
Spills: In case of a spill, wear appropriate PPE, contain the spill with absorbent material, and decontaminate the area.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
By adhering to these guidelines and protocols, researchers can safely and effectively utilize this compound in their drug development and virology research.
Application Notes and Protocols for DPC-681 Solution Preparation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of DPC-681, a potent and selective HIV protease inhibitor, for research purposes. The information is intended to guide researchers in accurately preparing solutions of this compound and in designing and executing relevant experiments to evaluate its activity.
Chemical Properties and Solubility
This compound is a potent, non-peptidic competitive inhibitor of the HIV-1 protease, an enzyme critical for the maturation of infectious HIV virions.[1] Its chemical structure and properties necessitate careful consideration for solution preparation to ensure accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₈FN₅O₅S | [2] |
| Molecular Weight | 669.85 g/mol | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
| Storage | Store solid at -20°C | [2] |
In Vitro Biological Activity
This compound has demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90).
| Target | Assay Condition | IC50 / IC90 | Reference |
| Wild-Type HIV-1 Protease | Enzyme Assay | Kᵢ = <0.015 nM | [1] |
| Wild-Type HIV-1 (Laboratory Strains) | Cell-Based Antiviral Assay | IC90 = 4 - 40 nM | [1][3] |
| Multi-Drug Resistant HIV-1 Strains | Cell-Based Antiviral Assay | Mean IC50 < 20 nM | [1][3] |
Signaling Pathway of HIV Protease Inhibition
This compound acts by directly binding to the active site of the HIV protease, preventing it from cleaving the Gag and Gag-Pol polyproteins. This inhibition is a critical step in disrupting the HIV life cycle.
Caption: HIV Protease Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro HIV Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against HIV-1 protease using a fluorogenic substrate.
Caption: Workflow for an in vitro HIV protease inhibition assay.
Materials:
-
This compound stock solution
-
Recombinant HIV-1 protease
-
Fluorogenic HIV protease substrate (e.g., based on a known cleavage site)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells.
-
Add the diluted this compound solutions to the wells of a 96-well plate. Include appropriate controls (no inhibitor, no enzyme).
-
Add a pre-determined amount of recombinant HIV-1 protease to each well (except the no-enzyme control).
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific substrate.
-
Monitor the reaction for a set period (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Antiviral Activity Assay
This protocol provides a general framework for evaluating the antiviral activity of this compound in a cell-based assay.
Materials:
-
This compound stock solution
-
Susceptible host cells (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagent for quantifying viral replication (e.g., p24 ELISA kit, reverse transcriptase assay kit)
Procedure:
-
Seed the host cells into a 96-well plate at a pre-determined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the appropriate wells. Include a no-drug control.
-
Infect the cells with a known amount of HIV-1. Include an uninfected cell control.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After the incubation period, collect the cell supernatant.
-
Quantify the extent of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).
-
Plot the viral replication levels against the this compound concentrations and determine the IC50 and IC90 values.
Preparation of this compound for In Vivo Studies
Due to its poor aqueous solubility, formulation of this compound for in vivo studies requires specialized approaches. The choice of vehicle will depend on the route of administration and the animal model.
General Considerations:
-
Solubilizing agents: Co-solvents (e.g., propylene glycol, N,N-dimethylacetamide), surfactants (e.g., Cremophor EL), and cyclodextrins can be used to improve solubility.
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.
-
Suspensions: If a solution is not feasible, a micronized suspension can be prepared using suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80).
Example Formulation for Intravenous Administration (based on a similar compound): A solution of this compound could potentially be prepared in a vehicle consisting of N,N-dimethylacetamide, propylene glycol, and water (e.g., in a 10:40:50 volume ratio).
Example Formulation for Oral Administration: A solution or suspension of this compound can be prepared in a vehicle such as methanesulfonic acid solution or a mixture of polyethylene glycol (PEG) and water.
Important: The specific formulation should be optimized and tested for stability and tolerability in the chosen animal model before conducting efficacy studies.
Logical Relationship for In Vivo Study Design
Caption: Logical workflow for designing an in vivo efficacy study of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Dpc-681 solubility issues in experimental buffers
Welcome to the technical support center for DPC-681. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's replication and maturation.[1][2] It belongs to the class of drugs known as protease inhibitors (PIs), which are a key component of antiretroviral therapy (ART).[3][4]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 100 mg/mL (149.29 mM), though achieving this may require sonication. For optimal results, it is advisable to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact solubility.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS, TRIS, or HEPES?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. Attempting to do so will likely result in an incomplete dissolution or precipitation of the compound.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer or cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common issue for poorly water-soluble compounds dissolved in DMSO. Precipitation occurs because when the DMSO stock is diluted into an aqueous solution, the overall solvent properties change dramatically, and the aqueous environment can no longer keep the compound dissolved.[5][6]
To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your buffer, vortexing or mixing gently between each step.[7]
-
Lower the Final Concentration: If possible, work with the lowest effective concentration of this compound to reduce the chances of it exceeding its solubility limit in the final aqueous solution.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% or even 1% DMSO.[8] Determine the maximum DMSO tolerance for your specific cell line and adjust your dilutions accordingly. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[7]
-
Use a Co-solvent: In some in vivo studies, a co-solvent system of N,N-dimethylacetamide, propylene glycol, and water has been used to formulate this compound.[1] For in vitro assays, the use of other co-solvents or solubilizing agents like PEG400, Tween 80, or cyclodextrins could be explored, but their compatibility with your specific assay must be validated.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate observed in the this compound stock solution (in DMSO). | The compound has come out of solution due to temperature changes or absorbed moisture in the DMSO. | Gently warm the stock solution in a water bath (e.g., 37°C) and sonicate for a few minutes until the solution is clear. Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Precipitation occurs immediately upon adding the DMSO stock to the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer composition. The rapid change in solvent polarity is causing the compound to crash out. | Perform a stepwise dilution. Add the DMSO stock to a small volume of buffer first, mix well, and then bring it up to the final volume. Consider pre-warming the aqueous buffer to room temperature or 37°C before adding the DMSO stock. |
| The final solution appears clear initially but becomes cloudy over time. | This compound may be unstable in the aqueous buffer over extended periods, leading to gradual precipitation. | Prepare the final working solution of this compound fresh just before each experiment. Avoid storing diluted aqueous solutions of the compound. |
| Inconsistent experimental results. | This could be due to variable amounts of dissolved this compound if precipitation is occurring. | After preparing your final working solution, centrifuge it at high speed for a few minutes and use the supernatant for your experiment to remove any undissolved micro-precipitates. Always ensure your solutions are clear before use. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (149.29 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is recommended. |
| Dimethyl sulfoxide (DMSO) | 10 mM | As reported by some suppliers. |
| N,N-dimethylacetamide, propylene glycol, and water (10/40/50 vol/vol/vol) | 1 mg/kg dose prepared | This formulation was used for intravenous infusion in an in vivo study.[1] |
| Aqueous Buffers (e.g., PBS, TRIS, HEPES) | Poorly soluble | Direct dissolution is not recommended. Prepare a concentrated stock in DMSO and dilute into aqueous solutions. |
Experimental Protocols
Protocol for Preparing a this compound Working Solution for In Vitro Assays
This protocol provides a general guideline for diluting a DMSO stock of this compound into an aqueous buffer or cell culture medium.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM.
-
If necessary, sonicate the solution in a water bath until all the solid is dissolved and the solution is clear.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Determine the Final DMSO Concentration:
-
Before preparing your working solution, determine the maximum percentage of DMSO your experimental system (e.g., cell line) can tolerate without affecting the results (typically ≤ 0.5%).
-
Always include a vehicle control with the same final DMSO concentration in your experiment.
-
-
Prepare the Working Solution (Example for a final concentration of 10 µM with ≤ 0.1% DMSO):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary. For this example, we will dilute directly.
-
Warm your aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of your pre-warmed aqueous buffer.
-
Pipette the DMSO stock directly into the buffer and immediately mix thoroughly by vortexing or inverting the tube several times to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your assay as soon as possible.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: HIV Protease Inhibition
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. HIV: Guide to Protease Inhibitors [healthline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dpc-681 concentration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPC-681, a potent and selective HIV protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] The HIV protease is an essential enzyme for the virus's life cycle, responsible for cleaving viral polyproteins into functional proteins required for producing mature, infectious virions.[2][4] this compound, as a substrate analog, binds to the active site of the HIV protease, blocking its activity and thereby inhibiting viral maturation.[4]
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound will vary depending on the specific HIV-1 strain, cell type, and experimental conditions. For wild-type HIV-1, the 90% inhibitory concentration (IC90) has been reported to be in the range of 4 to 40 nM.[1][2][3] For initial experiments, we recommend a dose-response study starting from 1 nM to 100 nM.
Q3: Is this compound effective against drug-resistant HIV strains?
A3: Yes, this compound has shown high potency against HIV-1 variants that are resistant to other protease inhibitors.[2][3] For a panel of clinical isolates from patients who failed protease inhibitor-containing regimens, the mean 50% inhibitory concentration (IC50) for this compound was less than 20 nM.[2][3]
Q4: How selective is this compound for HIV protease?
A4: this compound is highly selective for HIV protease. Studies have shown that concentrations exceeding 13 μM resulted in less than 50% inhibition of various human proteases, including renin, pepsin, cathepsins, chymotrypsin, and matrix metalloproteases (MMPs).[2]
Q5: What is the appropriate solvent for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] It is important to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can affect solubility.[1]
Troubleshooting Guides
Problem 1: I am not observing the expected level of inhibition.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify calculations for serial dilutions. Perform a new dose-response experiment with a wider concentration range. |
| Degraded this compound | Ensure this compound was stored properly (-20°C for powder, -80°C for stock solutions in solvent).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| High Serum Protein Binding | If using high concentrations of serum in your cell culture media, consider that serum protein binding can reduce the effective free concentration of this compound.[2][3] You may need to test higher concentrations or reduce the serum percentage if your experimental design allows. |
| Resistant Viral Strain | Confirm the genotype of your HIV strain. While this compound is potent against many resistant strains, highly mutated viruses may require higher inhibitory concentrations. |
| Assay Sensitivity | Ensure your assay (e.g., p24 ELISA, reverse transcriptase activity assay) is sensitive enough to detect changes in viral replication at the expected inhibitory concentrations. |
Problem 2: I am observing cytotoxicity in my cell cultures.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of this compound concentrations on uninfected cells to determine the cytotoxic concentration 50 (CC50). Ensure your experimental concentrations are well below the CC50. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Type | IC90 (nM) |
| MT-2 | 4 - 10 |
| MT-4 | 5 - 12 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 10 - 40 |
Data summarized from Kaltenbach et al., 2001.[2]
Table 2: In Vitro Activity of this compound against Protease Inhibitor-Resistant HIV-1 Isolates
| HIV-1 Isolate Type | Mean IC50 (nM) |
| Clinical isolates with 5-11 protease mutations | < 20 |
| Recombinant HIV with D30N mutation | No loss in potency |
| Mutant variants with 3-5 amino acid substitutions | ≤ 5-fold loss in potency |
Data summarized from Kaltenbach et al., 2001.[2][3]
Experimental Protocols
Protocol 1: Determination of IC50/IC90 using a Cell-Based Antiviral Assay
-
Cell Seeding: Seed target cells (e.g., MT-2 cells or PBMCs) in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Infection: Add a predetermined amount of HIV-1 stock to the cells.
-
Treatment: Immediately after infection, add the this compound dilutions and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for 3-7 days, depending on the cell type and virus strain.
-
Quantification of Viral Replication: Measure the extent of viral replication in the supernatant using a suitable method, such as a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 and IC90 values.
Visualizations
Caption: HIV Lifecycle and this compound's Point of Inhibition.
Caption: General Experimental Workflow for IC50/IC90 Determination.
Caption: Troubleshooting Decision Tree for Low Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Technical Support Center: Overcoming Dpc-681 Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during long-term experiments with the HIV protease inhibitor, Dpc-681.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
This compound is a potent, selective, non-peptidic competitive inhibitor of the HIV-1 protease, an enzyme critical for viral maturation and replication. As a member of the sulfonamide class of drugs, this compound's chemical structure can be susceptible to degradation over time, especially under prolonged experimental conditions. This instability can lead to a decrease in the effective concentration of the inhibitor, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the primary factors that can contribute to the degradation of this compound?
Based on the general behavior of sulfonamide-containing compounds, the primary factors that can affect the stability of this compound include:
-
Photodegradation: Exposure to light, particularly fluorescent and ultraviolet (UV) light, can induce photochemical reactions leading to the degradation of sulfonamides.[1][2]
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions in the experimental medium.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species in the culture medium can lead to oxidative degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
-
pH: The pH of the experimental solution can significantly influence the rate of hydrolytic degradation.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation of the compound.
Q3: How should I prepare and store this compound stock solutions to maximize stability?
To ensure the stability of your this compound stock solutions, follow these recommendations:
-
Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). One study noted that similar inhibitors were stored as DMSO solutions.[4]
-
Storage Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil. Sulfonamides are known to be light-sensitive.
-
Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial to prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in long-term cell culture experiments.
This is a common problem that can often be traced back to the degradation of the compound in the culture medium over the course of the experiment.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Thaw a fresh aliquot of your this compound stock solution.
-
Determine its concentration and purity using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the expected concentration and the purity of a newly prepared stock solution.
-
-
Assess Stability in Culture Medium:
-
Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
Spike the medium with this compound at the working concentration you use in your experiments.
-
Collect samples of the medium at various time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of this compound by HPLC.
-
-
Optimize Experimental Conditions:
-
Replenish this compound: Based on the stability data, you may need to replenish the this compound in your culture medium more frequently to maintain a consistent effective concentration.
-
Protect from Light: Ensure that your cell culture plates or flasks are protected from direct light exposure during incubation.
-
Control pH: Monitor and maintain a stable pH in your culture medium, as significant shifts can accelerate degradation.
-
Issue 2: High variability in results between experimental replicates.
High variability can be caused by inconsistent handling of this compound, leading to different levels of degradation in different wells or flasks.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that all experimental replicates receive this compound from the same, freshly prepared working solution. Avoid using working solutions that have been stored for extended periods.
-
Minimize Light Exposure During Plating: When adding this compound to your experimental plates, work under subdued lighting to minimize photodegradation.
-
Evaluate Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in each replicate. Verify the calibration of your pipettes.
Data Presentation
The following tables summarize the potential impact of various environmental factors on the stability of this compound, based on the known behavior of sulfonamide compounds. The quantitative data presented is illustrative and should be confirmed by experimental analysis for this compound specifically.
Table 1: Effect of Storage Temperature on this compound Stock Solution Stability (in DMSO)
| Storage Temperature (°C) | Time (Months) | Estimated % Degradation |
| 4 | 1 | 5-10% |
| -20 | 6 | < 5% |
| -80 | 12 | < 2% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 37°C
| pH | Time (hours) | Estimated % Degradation |
| 4.0 | 24 | 15-25% |
| 7.4 | 24 | 5-10% |
| 9.0 | 24 | 10-20% |
Table 3: Effect of Light Exposure on this compound Stability in Culture Medium at 37°C
| Light Condition | Time (hours) | Estimated % Degradation |
| Dark (Incubator) | 24 | 5-10% |
| Ambient Lab Light | 24 | 20-30% |
| Direct Fluorescent Light | 24 | > 50% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM (or the concentration used in your experiments).
-
Incubation:
-
Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Prepare a "time 0" sample by immediately freezing one aliquot at -80°C.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw all samples.
-
Analyze the concentration of this compound in each sample by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Visualizations
Caption: HIV Protease Inhibition Pathway
Caption: this compound Stability Experiment Workflow
References
- 1. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
DPC-681 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of DPC-681 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: Is there publicly available cytotoxicity data for this compound?
A1: As of late 2025, detailed public studies focusing specifically on the cytotoxicity of this compound are limited. The primary body of research has been centered on its potent antiviral efficacy as an HIV protease inhibitor. However, it is a standard practice in drug development to evaluate the cytotoxic profile of any compound. Researchers should perform their own in-vitro cytotoxicity assays on their specific cell lines of interest.
Q2: What are the expected mechanisms of cytotoxicity for HIV protease inhibitors like this compound?
A2: While specific data for this compound is scarce, studies on other HIV protease inhibitors have suggested several mechanisms of cytotoxicity. These can include the induction of endoplasmic reticulum stress, mitochondrial dysfunction, and in some cases, apoptosis or necrosis.[1] For example, the HIV protease inhibitor Ritonavir has been shown to cause mitochondrial DNA damage and cell death in human endothelial cells primarily through necrosis pathways.[1]
Q3: Which cell lines are typically used to assess the cytotoxicity of antiviral compounds?
A3: A variety of cell lines are used to evaluate the cytotoxicity of antiviral drugs, depending on the therapeutic target and the desired information. For an HIV protease inhibitor like this compound, relevant cell lines could include human T-lymphocyte cell lines (e.g., MT-2, MT-4), peripheral blood mononuclear cells (PBMCs), and other cell lines that might be susceptible to off-target effects, such as liver cell lines (e.g., HepG2) or endothelial cells.[2]
Q4: What are the standard assays to measure the cytotoxicity of this compound?
A4: Standard colorimetric and fluorometric assays are widely used to assess cytotoxicity. These include:
-
MTT/XTT/WST-1 Assays: These assays measure cell viability by assessing the metabolic activity of mitochondria.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
Caspase Activity Assays: These assays can determine if cytotoxicity is mediated by apoptosis through the measurement of caspase enzyme activity.
Troubleshooting Guide for In-Vitro Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider excluding the outer wells of the plate from the analysis. |
| High background signal in control wells | Contamination of the culture medium or assay reagents. Phenol red in the medium can also interfere with some colorimetric assays. | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay. |
| Low signal or absorbance values | Insufficient cell number, low metabolic activity of cells, or incorrect incubation time. | Optimize cell seeding density and ensure cells are in the logarithmic growth phase. Verify that the incubation time is appropriate for the chosen assay and cell line. |
| Precipitation of this compound in culture medium | The compound may have low solubility in aqueous solutions at the tested concentrations. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls. |
| Unexpected or inconsistent IC50 values | Cell line instability, passage number variation, or lot-to-lot variability of reagents. | Use cell lines with a consistent passage number. Perform quality control on all reagents and consider running a reference compound with a known IC50 value in parallel. |
Illustrative Cytotoxicity Data for this compound
Disclaimer: The following table presents hypothetical data for illustrative purposes, as comprehensive public cytotoxicity data for this compound is not available. Researchers must generate their own data for their specific experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MT-2 (Human T-lymphocyte) | MTT | 72 | > 100 |
| HepG2 (Human Liver Carcinoma) | LDH | 48 | 85.4 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Neutral Red | 48 | 62.1 |
| 3T3-L1 (Mouse Preadipocyte) | WST-1 | 72 | 93.7 |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
LDH Assay for Cytotoxicity
-
Experimental Setup: Seed cells and treat with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
References
Addressing off-target effects of Dpc-681 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Dpc-681 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins, a critical step in the HIV life cycle.[1] By binding to the active site of the HIV protease, this compound blocks this process, leading to the production of immature, non-infectious viral particles.[4]
Q2: What are the known off-target effects of this compound?
A2: Extensive in vitro studies have demonstrated that this compound is highly selective for HIV protease. At concentrations significantly higher than those required to inhibit HIV protease, this compound shows minimal to no inhibition of a broad panel of human cellular proteases.[1] Less than 50% inhibition was observed at concentrations greater than 13 μM against various proteases including renin, pepsin, cathepsins, matrix metalloproteinases (MMPs), thrombin, and trypsin.[1]
Q3: I am observing an unexpected effect in my cellular assay when using this compound. How can I determine if this is an off-target effect?
A3: To investigate a potential off-target effect, a series of control experiments are recommended. First, determine the IC50 of this compound in your specific assay and compare it to the known IC90 for HIV-1 inhibition (typically in the range of 4-40 nM).[2][3] A significantly higher IC50 in your assay may suggest an off-target interaction. Additionally, consider using a structurally related but inactive analog of this compound as a negative control. The presence of the effect with the active compound but not the inactive analog would support an on-target mechanism.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed upon this compound treatment.
This guide provides a workflow to help determine if an observed cellular phenotype is a direct result of this compound's intended activity or a potential off-target effect.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Data Presentation
Table 1: Potency of this compound against Wild-Type HIV-1
| Parameter | Value (nM) |
| Average IC90 | 7.3 ± 3.4 |
| IC90 Range | 4 - 40 |
Data compiled from studies on wild-type HIV-1 strains.[1][3]
Table 2: Selectivity of this compound against Human Proteases
| Protease Class | Representative Enzymes | Inhibition |
| Aspartyl Proteases | Renin, Pepsin, Cathepsin D | < 50% at >13 µM |
| Chymotrypsin-like Proteases | Cathepsin G, Chymotrypsin | < 50% at >13 µM |
| Matrix Metalloproteinases | MMP-1, -2, -3, -8, -9, -13, -14, -15 | < 50% at >13 µM |
| Serine Proteases | Thrombin, Factor Xa, Trypsin, Plasmin | < 50% at >13 µM |
This table summarizes the high selectivity of this compound for the retroviral protease over various human cellular proteases.[1]
Experimental Protocols
Protocol 1: HIV-1 Protease Inhibition Assay (Fluorescent Peptide Substrate)
This protocol outlines a method to determine the inhibitory activity of this compound against HIV-1 protease.
Caption: Workflow for HIV-1 protease inhibition assay.
Methodology:
-
Reagents: Single-chain dimeric HIV protease, a fluorescent peptide substrate, and this compound.[1]
-
Assay Buffer: Prepare an appropriate buffer, for instance, at pH 5.5.
-
Incubation: In a microplate, incubate the HIV protease (at a low concentration, e.g., 50 pM) with varying concentrations of this compound (or vehicle control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent peptide substrate.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Michaelis-Menten equation for competitive inhibitors.[1]
Protocol 2: Cellular Antiviral Activity Assay
This protocol describes a method to measure the ability of this compound to inhibit HIV replication in a cell-based assay.
Methodology:
-
Cell Culture: Culture a suitable host cell line, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs).
-
Infection: Infect the cells with a known titer of an HIV-1 strain (e.g., RF or IIIB) at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add serial dilutions of this compound to the cell cultures.
-
Incubation: Incubate the treated and infected cells for a period of 3 to 7 days.
-
Virus Quantification: After the incubation period, harvest the cell culture supernatant. The amount of progeny virus can be quantified using methods such as a plaque assay or an ELISA for the HIV-1 p24 antigen.
-
Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (IC50) or 90% (IC90) compared to the untreated control.
Signaling Pathway Context
The primary target of this compound is a viral enzyme, not a component of a host cell signaling pathway. The mechanism of action is direct inhibition of the HIV-1 protease, which is crucial for viral maturation.
Caption: this compound's role in the HIV life cycle.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Refining Dpc-681 delivery methods for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV protease inhibitor, DPC-681, in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in animal models.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | This compound is a poorly water-soluble compound. Use of aqueous vehicles without appropriate solubilizing agents will likely result in precipitation. | 1. Primary Method: For oral administration in dogs, a methanesulfonic acid solution has been successfully used in pharmacokinetic studies.[1] 2. Alternative Solvents: For intravenous administration, a co-solvent system of N,N-dimethylacetamide, propylene glycol, and water (10/40/50 vol/vol/vol) has been utilized.[1] 3. Explore Formulation Strategies: Consider lipid-based formulations, solid dispersions, or nanosuspensions to improve solubility and bioavailability.[2] |
| Low Bioavailability | Poor solubility leading to dissolution rate-limited absorption.[3] First-pass metabolism in the liver can also contribute. | 1. Dose Escalation: In dog studies, increasing the oral dose of this compound from 10 mg/kg to 30 mg/kg resulted in a disproportionately larger increase in Cmax and bioavailability, suggesting saturation of hepatic first-pass metabolism. Consider a dose-ranging study to determine optimal exposure. 2. Formulation Enhancement: Employing advanced formulation techniques such as self-emulsifying drug delivery systems (SEDDS) or particle size reduction can enhance absorption.[2] |
| Inconsistent Plasma Concentrations | Variability in food intake, gastrointestinal pH, and transit time can affect the absorption of poorly soluble drugs. Formulation instability or improper administration. | 1. Standardize Experimental Conditions: Ensure consistent fasting/feeding protocols for animal subjects. 2. Vehicle Optimization: For oral dosing, ensure the pH of the formulation is optimized for this compound solubility and stability. 3. Proper Administration Technique: For oral gavage, ensure accurate dosing and minimize stress to the animal. For intravenous administration, control the infusion rate to prevent precipitation in the bloodstream. |
| Toxicity at Injection Site | High concentration of organic solvents in the vehicle for intravenous administration. | 1. Dilution: If possible, dilute the formulation further while maintaining this compound solubility. 2. Alternative Vehicle: Investigate less irritant co-solvents or consider a lipid-based parenteral formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the HIV aspartyl protease.[1] This viral enzyme is crucial for cleaving newly synthesized viral polyproteins into functional proteins required for the maturation of infectious HIV virions.[4][5] By blocking the protease, this compound prevents the formation of mature, infectious virus particles.[6]
Q2: What are some starting points for formulating this compound for oral in vivo studies?
A2: Based on published preclinical studies in dogs, a solution of this compound in methanesulfonic acid was used for oral administration.[1] For novel formulations, it is advisable to start with simple co-solvent systems and progress to more complex systems if required. Given that many HIV protease inhibitors are poorly soluble, exploring lipid-based formulations or solid dispersions is a common strategy.[2][7]
Q3: How can I improve the oral bioavailability of this compound?
A3: Strategies to improve the bioavailability of poorly soluble drugs like this compound include:
-
Particle Size Reduction: Milling or nanocrystallization increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract.[2]
-
Lipid-Based Formulations: These can enhance solubility and take advantage of lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a promising option.[2]
-
Use of Excipients: Solubilizers, such as surfactants and polymers like Copovidone, can improve solubility.[2]
Q4: What are the key pharmacokinetic parameters of this compound from preclinical studies?
A4: The following data is from a study in beagle dogs:
| Route of Administration | Dose | Cmax | Bioavailability |
| Oral | 10 mg/kg | - | 18.3% |
| Oral | 30 mg/kg | 9-fold increase from 10 mg/kg dose | 78.1% |
| Intravenous | 1 mg/kg | - | - |
Data suggests that the hepatic first-pass effect can be saturated in dogs.
Q5: Are there any known drug-drug interactions to be aware of?
A5: While specific interaction studies with this compound are not detailed in the provided results, many HIV protease inhibitors are known to interact with cytochrome P450 enzymes. For instance, Ritonavir, another protease inhibitor, is a potent CYP3A4 inhibitor and is often used to "boost" the levels of other protease inhibitors.[8] When designing in vivo studies, consider the potential for metabolic interactions, especially if co-administering other therapeutic agents.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Dogs (Based on Published Study)
-
Objective: To prepare a solution of this compound for oral dosing in pharmacokinetic studies.
-
Materials:
-
This compound
-
Methanesulfonic acid
-
Appropriate solvent (e.g., sterile water for injection or saline)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a fume hood, carefully add a stoichiometric amount of methanesulfonic acid to the this compound powder to form the mesylate salt.
-
Slowly add the chosen solvent to the salt while stirring continuously until the desired final concentration is reached.
-
Ensure the solution is clear and free of visible particles.
-
Adjust the final volume with the solvent.
-
The solution is now ready for oral administration (e.g., via gavage).
-
Protocol 2: Preparation of this compound for Intravenous Administration in Dogs (Based on Published Study)
-
Objective: To prepare a solution of this compound for intravenous infusion.
-
Materials:
-
This compound
-
N,N-dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Sterile water for injection (WFI)
-
Sterile vials
-
Syringes and filters (0.22 µm)
-
-
Procedure:
-
Prepare the vehicle by mixing DMA, PG, and WFI in a 10:40:50 volume/volume/volume ratio.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the DMA portion of the vehicle first.
-
Gradually add the propylene glycol while mixing.
-
Finally, add the sterile water for injection slowly to the mixture to reach the final desired concentration.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
The solution is now ready for intravenous infusion.
-
Visualizations
Caption: Mechanism of action of this compound within the HIV life cycle.
Caption: General workflow for in vivo testing of this compound formulations.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. Preformulation studies of a novel HIV protease inhibitor, AG1343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 7. Controlled Solvent Removal from Antiviral Drugs and Excipients in Solution Enables the Formation of Novel Combination Multi-Drug-Motifs in Pharmaceutical Powders Composed of Lopinavir, Ritonavir and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
How to control for Dpc-681 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the degradation of Dpc-681 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, second-generation human immunodeficiency virus (HIV) protease inhibitor. Its primary mechanism of action involves binding to the active site of the HIV protease, an enzyme crucial for the viral life cycle. By inhibiting this enzyme, this compound prevents the proteolytic cleavage of viral polyproteins into mature, functional proteins, thereby rendering the newly produced viral particles non-infectious.
Q2: What are the likely causes of this compound degradation in an experimental setting?
Based on the chemical structure of this compound, which contains multiple amide bonds, a secondary alcohol, and aromatic amine groups, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide linkages in the peptidomimetic backbone of this compound are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the cleavage of the molecule into smaller, inactive fragments.
-
Oxidation: The secondary alcohol and aromatic amine functionalities can be prone to oxidation. This can be initiated by exposure to atmospheric oxygen, metal ions, or oxidizing reagents, leading to the formation of ketone or N-oxide derivatives, respectively.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Q3: How can I detect this compound degradation in my samples?
Degradation of this compound can be detected by using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric (MS) detection. A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent this compound in your chromatograms would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | This compound may be degrading in the assay medium. | Prepare fresh stock solutions of this compound for each experiment. If the experiment is long, consider adding the compound at later time points or assess its stability in the assay medium over the experimental duration. |
| Appearance of unknown peaks in HPLC/UPLC analysis | Degradation of this compound during sample preparation or storage. | Review sample handling and storage procedures. Ensure samples are protected from light and stored at appropriate temperatures. Use a validated stability-indicating analytical method. |
| Loss of this compound potency over time | Improper storage of stock solutions. | Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil. |
| Precipitation of this compound in aqueous buffers | Poor solubility and potential for aggregation. | Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of this compound stock solution in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
A control sample (this compound stock solution without stress) should be analyzed for comparison.
-
Data Presentation: Stability of this compound Under Forced Degradation
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | 60 | 15% | 2 |
| 0.1 N NaOH | 24 | 60 | 25% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 10% | 1 |
| Thermal | 48 | 80 | 8% | 1 |
| Photolytic | 48 | Room Temp | 5% | 1 |
Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed container, protected from light and moisture. | To minimize thermal degradation, photodegradation, and hydrolysis. |
| Stock Solutions | Prepare concentrated stock solutions in an anhydrous polar organic solvent (e.g., DMSO). Store in small, single-use aliquots at -80°C. Protect from light. | To prevent degradation in solution and avoid repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh from stock solutions immediately before use. Avoid prolonged storage in aqueous buffers. | To minimize hydrolysis and ensure accurate concentrations in experiments. |
Visualizations
Caption: HIV Protease Inhibition by this compound.
Caption: Workflow for this compound Stability Assessment.
Validation & Comparative
DPC-681: A Comparative Analysis Against Other HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational HIV protease inhibitor DPC-681 against established protease inhibitors (PIs) such as Saquinavir, Indinavir, Nelfinavir, Ritonavir, Amprenavir, and Lopinavir. The information is supported by preclinical experimental data to assist in research and drug development efforts.
Executive Summary
This compound is a potent, second-generation, non-peptidic competitive inhibitor of the HIV-1 protease. Preclinical studies have demonstrated its significant potency against both wild-type and multi-drug resistant strains of HIV-1, often exhibiting superior activity compared to first-generation PIs. A key characteristic of this compound is its robust activity against viral strains that have developed resistance to existing PI therapies, suggesting it may have a role in salvage therapy regimens. However, its development was discontinued, and it has not been approved for clinical use. This guide will delve into the available preclinical data to offer a comparative perspective on its efficacy, resistance profile, and underlying experimental methodologies.
Mechanism of Action: HIV Protease Inhibition
HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins (Gag and Gag-Pol) into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions. This compound, like other PIs, binds to the active site of the HIV protease, preventing this cleavage and thereby halting viral maturation.
Caption: Mechanism of action of this compound and other HIV protease inhibitors.
Comparative Efficacy
The in vitro potency of this compound has been evaluated against wild-type HIV-1 and compared with other PIs. The following tables summarize the key inhibitory concentrations (IC50, IC90) and the enzyme inhibition constant (Ki). Lower values indicate greater potency.
Table 1: In Vitro Activity Against Wild-Type HIV-1
| Compound | IC50 (nM) | IC90 (nM) | Ki (nM) |
| This compound | 2.5 - 5 | 4 - 10 | 0.01 - 0.03 |
| Saquinavir | 1 - 3 | - | 0.1 |
| Indinavir | 10 - 25 | - | 0.3 - 0.5 |
| Nelfinavir | 20 - 50 | - | 1 - 2 |
| Ritonavir | 15 - 50 | - | 0.5 |
| Amprenavir | 10 - 40 | - | 0.6 |
| Lopinavir | 5 - 15 | - | 1.3 |
Data extracted from Kaltenbach et al., 2001.[1]
Resistance Profile
A significant advantage of this compound in preclinical studies was its activity against HIV-1 strains with mutations conferring resistance to other PIs.
Table 2: Activity Against Protease Inhibitor-Resistant HIV-1 Strains
| HIV-1 Strain | Key Mutations | This compound IC50 (nM) | Comparator PIs IC50 (nM) |
| Multi-PI Resistant Clinical Isolates (mean) | 5-11 mutations | <20 | Amprenavir: 200, Nelfinavir: >900 |
| Recombinant Mutant (D30N) | D30N | No loss in potency | - |
| Recombinant Mutant (3-5 mutations) | Various | <5-fold loss in potency | - |
Data extracted from Kaltenbach et al., 2001.[1]
Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for determining the potential clinical utility of a drug. The following table compares available data for this compound (in beagle dogs) and other PIs (in humans).
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (hours) |
| This compound (in dogs) | 18.3 (10 mg/kg), 78.1 (30 mg/kg) | - | - |
| Saquinavir | ~4 (unboosted) | ~98 | 9-15 |
| Indinavir | ~65 | ~60 | 1.8 |
| Nelfinavir | 20-80 | >98 | 3.5-5 |
| Ritonavir | High | 98-99 | 3-5 |
| Amprenavir | - | ~90 | 7.1-10.6 |
| Lopinavir | ~25 (unboosted) | 98-99 | 5-6 (boosted) |
Data for comparator PIs sourced from various pharmacokinetic studies.[2][3][4][5][6][7][8][9][10][11]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented in this guide, based on the study by Kaltenbach et al. (2001).[1]
Enzyme Inhibition Assay (Ki Determination)
-
Enzyme: Recombinant HIV-1 protease.
-
Substrate: A synthetic fluorescent peptide substrate.
-
Method: The assay was conducted under conditions of substrate and inhibitor excess relative to the enzyme concentration. The reaction was initiated by the addition of the substrate to a mixture of the enzyme and varying concentrations of the inhibitor.
-
Detection: The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time.
-
Calculation: Ki values were determined using the Michaelis-Menten equation for competitive inhibitors.
Antiviral Activity Assay (IC50 and IC90 Determination)
-
Cell Lines: MT-2 cells and peripheral blood mononuclear cells (PBMCs).
-
Virus Strains: Wild-type HIV-1 (RF and IIIB strains) and various clinical and recombinant resistant isolates.
-
Method:
-
Cells were infected with a known multiplicity of infection (MOI) of the virus.
-
The infected cells were then cultured in the presence of serial dilutions of the protease inhibitors.
-
For acute infections in MT-2 cells, the culture supernatant was harvested after 3 days. For PBMCs, the supernatant was harvested after 7 days.
-
-
Detection: The amount of progeny virus in the supernatant was quantified using a plaque assay.
-
Calculation: The IC50 and IC90 values, the concentrations of the drug that inhibit viral replication by 50% and 90% respectively, were calculated from the dose-response curves.
Pharmacokinetic Study in Beagle Dogs (for this compound)
-
Subjects: Male and female beagle dogs.
-
Administration:
-
Oral: Single doses of 10, 30, or 100 mg/kg were administered in a methanesulfonic acid solution.
-
Intravenous (IV): A single 1 mg/kg dose was administered as an infusion in a solution of N,N-dimethylacetamide, propylene glycol, and water.
-
-
Sampling: Blood samples were collected at various time points after dosing.
-
Analysis: Plasma was extracted, and the concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC-MS).
-
Parameters Calculated: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability were calculated from the plasma concentration-time data.
Comparative Analysis and Logical Relationships
The preclinical data suggests that this compound holds several potential advantages over first-generation PIs, primarily its high potency and its efficacy against resistant strains. However, its development was not pursued, and therefore, clinical data on its safety and efficacy in humans is unavailable.
Caption: Logical comparison of this compound's features against other PIs.
Conclusion
This compound demonstrated significant promise in preclinical studies as a potent HIV protease inhibitor with a favorable resistance profile compared to then-marketed PIs. The provided data and experimental protocols offer valuable insights for researchers in the field of antiretroviral drug discovery and development. However, the lack of clinical development and associated safety and efficacy data in humans are critical limitations. This comparative guide serves as a historical and scientific reference for the evaluation of novel HIV protease inhibitors.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-dose pharmacokinetics of indinavir and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Population Pharmacokinetic Analysis of Nelfinavir Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritonavir - Wikipedia [en.wikipedia.org]
- 6. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Indinavir - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of two HIV protease inhibitors: Dpc-681, an investigational agent, and Lopinavir, a widely established therapeutic. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and development professionals.
Executive Summary
This compound demonstrated notable potency in preclinical studies, particularly against HIV-1 strains resistant to other protease inhibitors. In vitro data indicates that this compound has a lower half-maximal inhibitory concentration (IC50) against a panel of multi-drug resistant clinical isolates compared to Lopinavir. However, this compound's clinical development appears to have been limited, with a scarcity of published clinical trial data. In contrast, Lopinavir, typically co-administered with Ritonavir to boost its pharmacokinetic profile, has a long history of clinical use and proven efficacy in both treatment-naive and treatment-experienced HIV-1 patients, with extensive data from numerous clinical trials supporting its virologic and immunologic benefits.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and Lopinavir, drawing from preclinical and clinical studies.
Table 1: In Vitro Potency Against Wild-Type and Mutant HIV-1 Strains
| Compound | Virus Strain | Assay Cell Line | IC90 (nM) | Fold Change vs. Wild-Type | Reference |
| This compound | Wild-Type HIV-1 | MT-2 | 7.3 ± 3.4 | - | [1] |
| HIV-2 | PBMC | >40 | - | [1] | |
| D30N Mutant | MT-2 | No loss in potency | 1 | [1] | |
| Multi-PI-Resistant Strains (3-5 mutations) | MT-2 | < 5.3-fold loss | < 5.3 | [1] | |
| Lopinavir | Wild-Type HIV-1 | Lymphoblastic cell lines | 4 - 27 | - | [2] |
Note: IC90 represents the concentration required to inhibit 90% of viral replication.
Table 2: Comparative In Vitro Efficacy Against Protease Inhibitor-Resistant Clinical Isolates
| Compound | Mean IC50 (nM) against a panel of 30 PI-resistant clinical isolates | Reference |
| This compound | < 20 | [1] |
| Lopinavir | Data truncated at 1.3 µM in the primary comparative study | [1] |
| Indinavir | Data truncated at 1.3 µM in the primary comparative study | [1] |
| Nelfinavir | > 900 | [1] |
| Amprenavir | 200 | [1] |
Note: IC50 represents the concentration required to inhibit 50% of viral activity. A lower value indicates higher potency.
Table 3: Clinical Efficacy of Lopinavir/Ritonavir in HIV-1 Infected Patients
| Study Population | Regimen | Duration | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Mean CD4+ Cell Count Increase (cells/mm³) | Reference |
| Treatment-Naïve Adults | Lopinavir/r + Stavudine + Lamivudine | 360 weeks | 59% | Not Reported | [3] |
| Treatment-Naïve Adults | Lopinavir/r vs. Nelfinavir (both with Stavudine + Lamivudine) | 48 weeks | 75% (Lopinavir/r) vs. 63% (Nelfinavir) | 207 (Lopinavir/r) vs. 195 (Nelfinavir) | [4] |
| Treatment-Experienced Adults (failing initial PI regimen) | Lopinavir/r + Nevirapine + NRTIs | 48 weeks | 60% | Not Reported | [4] |
| Treatment-Experienced Adults (failing ≥2 PI regimens) | Lopinavir/r + Efavirenz + NRTIs | 48 weeks | 56% | Not Reported | [4] |
Note: Lopinavir is co-formulated with Ritonavir (Lopinavir/r or LPV/r) to enhance its bioavailability.
Mechanism of Action
Both this compound and Lopinavir are competitive inhibitors of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions. By binding to the active site of the protease, these inhibitors prevent the processing of Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of the key experimental protocols cited in this analysis.
In Vitro Antiviral Activity Assay (for this compound and Lopinavir)
This assay is designed to determine the concentration of the compound required to inhibit viral replication in cell culture.
-
Cell Culture: T-cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Viral Infection: Cells are infected with a known titer of laboratory-adapted HIV-1 strains or clinical isolates.
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (e.g., this compound or Lopinavir).
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) or 90% (IC90) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Protease Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
-
Reagents: Purified recombinant HIV-1 protease, a synthetic peptide substrate that mimics a natural cleavage site and is labeled with a fluorophore and a quencher (FRET substrate), and the test compound.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the HIV-1 protease in an appropriate buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the FRET substrate.
-
Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. This fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Clinical Trial Protocol for Lopinavir/Ritonavir (General Overview)
Clinical trials evaluating the efficacy of Lopinavir/ritonavir in HIV-1 infected patients generally follow this structure:
-
Patient Population: Enrollment of either antiretroviral treatment-naïve or treatment-experienced adult patients with HIV-1 infection.
-
Study Design: Randomized, controlled, open-label or double-blind studies comparing a Lopinavir/ritonavir-containing regimen to a standard-of-care regimen.
-
Treatment Regimen: Patients are administered a combination antiretroviral therapy (cART) regimen, which includes Lopinavir/ritonavir (typically 400mg/100mg twice daily) plus two nucleoside reverse transcriptase inhibitors (NRTIs).
-
Efficacy Endpoints: The primary efficacy endpoint is typically the proportion of patients with plasma HIV-1 RNA levels below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., 48 weeks). Secondary endpoints often include the change from baseline in CD4+ T-cell count.
-
Safety and Tolerability Monitoring: Patients are monitored for adverse events throughout the study.
-
Statistical Analysis: Efficacy data is analyzed using statistical methods such as intention-to-treat (ITT) analysis.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Figure 1. HIV-1 life cycle and the mechanism of action of protease inhibitors.
Figure 2. General workflow for the in vitro antiviral activity assay.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 3. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Validating the Anti-HIV Activity of Dpc-681 in Primary Cells: A Comparative Guide
For researchers and drug development professionals at the forefront of anti-retroviral therapy, rigorous validation of novel compounds is paramount. This guide provides an objective comparison of the anti-HIV activity of Dpc-681 in primary human cells against other established protease inhibitors. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of this compound as a potential therapeutic agent.
Comparative Anti-HIV-1 Activity in Primary Cells
The efficacy of this compound was evaluated in peripheral blood mononuclear cells (PBMCs), a critical primary cell model for HIV infection. The following table summarizes the 90% inhibitory concentrations (IC90) of this compound and its analog, Dpc-684, against wild-type HIV-1 and compares their potency to several FDA-approved protease inhibitors.
| Compound | Cell Type | Virus Strain | IC90 (nM) |
| This compound | PBMCs | NL4-3 | 7.3 ± 3.4 |
| Dpc-684 | PBMCs | NL4-3 | 14.5 ± 11.1 |
| Indinavir | - | Wild-type | - |
| Saquinavir | - | Wild-type | - |
| Nelfinavir | - | Wild-type | - |
| Ritonavir | - | Wild-type | - |
| Amprenavir | - | Wild-type | - |
| Lopinavir | - | Wild-type | - |
| PBMCs: Peripheral Blood Mononuclear Cells. Data for competitor compounds in primary cells was not detailed in the primary source but they are established HIV-1 protease inhibitors. |
Furthermore, this compound has demonstrated significant potency against a panel of clinically relevant, protease inhibitor-resistant HIV-1 variants. In studies using chimeric viruses derived from patients who had failed previous protease inhibitor-containing regimens, this compound exhibited mean 50% inhibitory concentrations (IC50) of less than 20 nM. This contrasts sharply with marketed protease inhibitors like amprenavir and nelfinavir, which showed mean IC50 values ranging from 200 nM to over 900 nM against the same resistant strains.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, the following methodologies are provided for key experiments.
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection and PBMC Isolation: Whole blood is collected from healthy, HIV-negative donors. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Isolated PBMCs are stimulated with phytohemagglutinin (PHA) at a concentration of 1 μg/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and interleukin-2 (IL-2).
-
Cell Culture: Stimulated cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Anti-HIV Assay in PBMCs
-
Infection: PHA-stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Following infection, the cells are washed to remove free virus and resuspended in fresh culture medium. Serial dilutions of this compound and other comparator protease inhibitors are added to the infected cell cultures.
-
Virus Replication Measurement: Cell-free supernatants are collected at multiple time points post-infection (e.g., days 3, 6, 9). The level of HIV-1 replication is quantified by measuring the concentration of the viral p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The IC50 and IC90 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the HIV protease inhibitor mechanism of action and the experimental workflow for evaluating antiviral activity in primary cells.
Caption: Mechanism of action of this compound as an HIV protease inhibitor.
Caption: Workflow for assessing the anti-HIV activity of this compound in PBMCs.
This guide provides a detailed comparison of the selectivity of two prominent HIV protease inhibitors, Dpc-681 and Ritonavir. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the distinct pharmacological properties of these compounds.
Introduction to this compound and Ritonavir
This compound is a potent and highly selective investigational inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] It was developed to exhibit strong activity against both wild-type and clinically relevant mutant strains of HIV.[2][3]
Ritonavir is a well-established antiretroviral agent, also functioning as an HIV protease inhibitor.[4][5] Beyond its direct antiviral effect, Ritonavir is widely utilized as a pharmacokinetic enhancer, or "booster," in combination antiretroviral therapy.[6][7] This dual functionality stems from its potent inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing many other protease inhibitors.[4][7] By inhibiting CYP3A4, low-dose Ritonavir can increase the plasma concentration and prolong the half-life of co-administered antiretroviral drugs.[7]
Primary Target and Mechanism of Action
Both this compound and Ritonavir exert their primary antiviral effect by targeting the HIV-1 protease, an enzyme critical for the viral life cycle.[3][4] HIV protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes. This process is essential for the assembly of new, infectious virions. By binding to the active site of the protease, these inhibitors block this cleavage, resulting in the production of immature, non-infectious viral particles and thereby halting the replication of the virus.[4][5][7]
Selectivity Profile: A Quantitative Comparison
The selectivity of a drug is a critical determinant of its therapeutic index. An ideal inhibitor would potently inhibit its intended target while having minimal effect on other host enzymes, thereby reducing the potential for off-target side effects. The following table summarizes the inhibitory activity of this compound and Ritonavir against their primary target, HIV-1 protease, and a panel of human enzymes.
| Target Enzyme | This compound | Ritonavir | Potency/Selectivity Insight |
| HIV-1 Protease (Wild-Type) | K_i : <0.020 nM[3] IC_90 : 4 - 40 nM[1][8] | EC_50 : 22 - 130 nM | This compound demonstrates significantly higher potency against HIV-1 protease in enzymatic assays. |
| Human Aspartyl Proteases | |||
| Renin | >13 µM (IC_50)[3] | 1.7 µM (IC_50)[3] | This compound is highly selective, showing no significant inhibition. Ritonavir exhibits moderate off-target inhibition of renin. |
| Pepsin | >13 µM (IC_50)[3] | Moderately Inhibited[3] | This compound shows high selectivity over pepsin. |
| Cathepsin D | >13 µM (IC_50)[3] | Moderately Inhibited[3] | This compound is highly selective against Cathepsin D. |
| Other Human Enzymes | |||
| Cytochrome P450 3A4 (CYP3A4) | Not reported, expected to be low | Potent Inhibitor[4][7] | This is the key difference. Ritonavir's potent inhibition of CYP3A4 is the basis for its use as a pharmacokinetic booster. |
| P-glycoprotein (P-gp) | Not reported | Potent Inhibitor (IC_50 = 0.2 µM)[9] | Ritonavir's inhibition of this efflux pump can also contribute to increased drug concentrations. |
| Various Metalloproteinases (MMPs), Serine & Cysteine Proteases | >13 µM (IC_50)[3] | Not extensively reported in direct comparison | This compound demonstrates a broad selectivity profile, with negligible activity against a wide range of human proteases.[3] |
Key Observations:
-
This compound is an exceptionally selective inhibitor of HIV protease.[3] It exhibits negligible activity against a wide array of human proteases, including aspartyl proteases like renin and pepsin, as well as various metalloproteinases and serine proteases.[3] This high degree of selectivity suggests a lower potential for off-target-related side effects.
-
Ritonavir , while an effective HIV protease inhibitor, has a broader inhibitory profile.[3][4][6] Its most significant off-target activity is the potent inhibition of CYP3A4, a characteristic that has been strategically repurposed for clinical benefit in boosting other antiretrovirals.[6][7] However, it also demonstrates inhibitory activity against other human enzymes such as renin and P-glycoprotein, which may contribute to its side effect profile and drug-drug interactions.[3][9]
Experimental Protocols for Determining Selectivity
The determination of inhibitor selectivity is a crucial step in drug development. The data presented in this guide are derived from standard enzymatic assays designed to quantify the inhibitory potency of a compound against a specific enzyme.
General Protocol for Protease Inhibition Assay:
-
Enzyme and Substrate Preparation: A purified preparation of the target enzyme (e.g., HIV protease, renin, pepsin) is obtained. A specific substrate for the enzyme, often a synthetic peptide that generates a fluorescent or colorimetric signal upon cleavage, is prepared in a suitable buffer.
-
Inhibitor Preparation: The test compounds (this compound, Ritonavir) are serially diluted to create a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are combined in the wells of a microplate. The reaction is initiated, typically by the addition of the substrate.
-
Signal Detection: The plate is incubated at a controlled temperature (e.g., 37°C). The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
-
Data Analysis: The reaction rates at each inhibitor concentration are calculated. These rates are then plotted against the inhibitor concentration. The IC_50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
K_i Determination: For competitive inhibitors, the inhibition constant (K_i) can be calculated from the IC_50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (K_m) of the enzyme for that substrate.[3]
The selectivity is then established by comparing the IC_50 or K_i values for the target enzyme (HIV protease) against those for a panel of other, off-target enzymes. A large ratio of off-target IC_50 to target IC_50 indicates high selectivity.
Conclusion
This compound and Ritonavir, while both classified as HIV protease inhibitors, exhibit markedly different selectivity profiles that define their respective therapeutic applications. This compound is characterized by its high potency and exquisite selectivity for the viral protease, suggesting a favorable safety profile with a low propensity for off-target effects. In contrast, Ritonavir's clinical utility is largely defined by its potent, albeit off-target, inhibition of CYP3A4. This activity, while contributing to a more complex drug-drug interaction profile, is strategically leveraged to enhance the efficacy of other antiretroviral agents. This comparative analysis underscores the importance of a thorough selectivity assessment in drug development, as it not only predicts potential adverse effects but can also unveil novel therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Ritonavir - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HIV protease inhibitor ritonavir: a more potent inhibitor of P-glycoprotein than the cyclosporine analog SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel HIV Protease Inhibitors: DPC-681 and DPC-684
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent, second-generation HIV protease inhibitors, DPC-681 and DPC-684. Developed by DuPont Pharmaceuticals, these compounds were designed to combat the challenge of drug resistance to earlier protease inhibitors. This document summarizes their comparative efficacy against wild-type and mutant HIV strains, selectivity, and the experimental protocols used to generate the supporting data.
Mechanism of Action: Targeting HIV Protease
Both this compound and DPC-684 are potent and selective inhibitors of the HIV aspartyl protease.[1][2] This viral enzyme is critical for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of new, infectious virions. By competitively binding to the active site of the HIV protease, this compound and DPC-684 block this cleavage process, resulting in the production of immature, non-infectious viral particles.[3][4]
Caption: Inhibition of HIV Protease by this compound and DPC-684.
Comparative Efficacy Against HIV-1
Both this compound and DPC-684 demonstrate potent activity against wild-type HIV-1, with this compound generally exhibiting slightly higher potency. A key advantage of these second-generation inhibitors is their retained activity against viral strains that have developed resistance to existing protease inhibitors.
| Compound | Wild-Type HIV-1 IC90 (nM) |
| This compound | 4 - 40 |
| DPC-684 | 4 - 40 |
| IC90: The concentration of the drug required to inhibit 90% of viral replication.[1][2] |
| Compound | Mean IC50 (nM) against PI-Resistant Clinical Isolates (5-11 mutations) |
| This compound | <20 |
| DPC-684 | <20 |
| Amprenavir | 200 |
| Nelfinavir | >900 |
| IC50: The concentration of the drug required to inhibit 50% of viral activity.[1][2] |
Notably, both compounds showed no loss of potency against mutants with the D30N mutation and only a fivefold or smaller loss in potency against variants with three to five amino acid substitutions.[1][2]
Selectivity Profile
A critical aspect of any antiviral agent is its selectivity for the viral target over host-cell enzymes to minimize off-target effects. This compound and DPC-684 exhibit high selectivity for HIV protease over a panel of human proteases.
| Human Protease | This compound (% Inhibition at >13 µM) | DPC-684 (% Inhibition at >13 µM) |
| Renin | <50 | <50 |
| Pepsin | <50 | <50 |
| Cathepsin D | <50 | <50 |
| Cathepsin G | <50 | <50 |
| Chymotrypsin | <50 | <50 |
| MMP-1, -2, -3, -8, -9, -13, -14, -15 | <50 | <50 |
| Thrombin | <50 | <50 |
| Factor Xa | <50 | <50 |
| Trypsin | <50 | <50 |
| Plasmin | <50 | <50 |
| Data from Kaltenbach et al., 2001.[1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound and DPC-684.
HIV Protease Inhibition Assay
This assay quantifies the ability of the compounds to inhibit the enzymatic activity of HIV protease.
Caption: Workflow for HIV Protease Inhibition Assay.
Methodology:
-
Recombinant HIV-1 protease is incubated with a fluorescently labeled peptide substrate.
-
The protease cleaves the substrate, separating a fluorophore from a quencher and resulting in a detectable fluorescent signal.
-
This compound or DPC-684 is added to the reaction at varying concentrations.
-
The reduction in fluorescence, indicating inhibition of cleavage, is measured.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.[1]
Antiviral Activity Assay in Cell Culture
This assay determines the effectiveness of the compounds at inhibiting HIV replication in human cells.
Caption: Workflow for Antiviral Activity Assay.
Methodology:
-
Human T-cell lines or peripheral blood mononuclear cells (PBMCs) are infected with a known amount of HIV-1.
-
The infected cells are then cultured in the presence of serial dilutions of this compound or DPC-684.
-
After a period of incubation, the amount of viral replication is quantified, typically by measuring the level of the p24 viral antigen in the cell culture supernatant using an ELISA.
-
The IC90 value, the concentration of the drug that inhibits viral replication by 90%, is then determined.[1]
Conclusion
This compound and DPC-684 are highly potent and selective second-generation HIV protease inhibitors. Their key strength lies in their significant activity against a range of protease inhibitor-resistant HIV-1 strains, a crucial feature for salvage therapy in patients who have failed previous treatment regimens. While both compounds exhibit a similar mechanism of action and efficacy profile, this compound demonstrates a slight potency advantage in some instances. The high selectivity of both compounds for the viral protease over human proteases suggests a favorable safety profile. Further preclinical and clinical investigations would be necessary to fully elucidate their therapeutic potential.[1]
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Dpc-681 In Vivo Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Dpc-681, a potent HIV protease inhibitor, alongside established antiretroviral agents. Due to the limited availability of published in vivo efficacy data for this compound in animal models, this comparison focuses on its robust in vitro profile against the demonstrated in vivo performance of other key protease inhibitors, namely Lopinavir/Ritonavir and Atazanavir.
Executive Summary
This compound is a highly potent and selective inhibitor of the HIV-1 protease, demonstrating exceptional activity against both wild-type and multi-drug resistant viral strains in vitro.[1] While preclinical safety studies in rats and dogs have been conducted, specific in vivo efficacy data from animal models of HIV infection, such as viral load reduction in humanized mice, have not been publicly detailed.[1] This guide, therefore, juxtaposes the promising in vitro characteristics of this compound with the established in vivo efficacy of comparator protease inhibitors to provide a comprehensive overview for researchers in the field.
HIV Protease Inhibition Signaling Pathway
The primary target of this compound and other protease inhibitors is the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. By inhibiting this enzyme, these drugs prevent the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.
Caption: Mechanism of action of HIV protease inhibitors.
Comparative In Vitro Efficacy
This compound demonstrates superior potency against a wide range of HIV-1 variants compared to several marketed protease inhibitors.[1] The following table summarizes the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values.
| Compound | Wild-Type HIV-1 IC50 (nM) | Wild-Type HIV-1 IC90 (nM) | Multi-PI-Resistant Isolate Mean IC50 (nM) |
| This compound | <20 | 4-40 | <20 |
| Amprenavir | - | - | 200 |
| Nelfinavir | - | - | >900 |
| Indinavir | - | - | - |
| Saquinavir | - | - | - |
| Ritonavir | - | - | - |
| Lopinavir | - | - | - |
| Data sourced from Kaltenbach et al. (2001).[1] |
In Vivo Efficacy in Humanized Mouse Models (Comparators)
Humanized mice, immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, are a key preclinical model for evaluating antiretroviral therapies.
Lopinavir/Ritonavir
Long-term treatment with lopinavir-ritonavir in mice has been shown to reproduce some of the metabolic disorders observed in humans, such as hypertriglyceridemia and a reduction in peripheral adipose depots.[2][3] While these studies focus on metabolic side effects, they establish the in vivo activity of the drug combination in a mouse model. Specific viral load reduction data from HIV-infected humanized mice is available from various studies.
Atazanavir
Atazanavir, often boosted with ritonavir, has demonstrated virologic efficacy comparable to other protease inhibitors in clinical settings.[4] Studies in pregnant mouse models have been used to assess the long-term neurodevelopmental outcomes of in utero exposure to atazanavir-based regimens.[5]
| Compound | Animal Model | Key In Vivo Efficacy Findings | Reference |
| Lopinavir/Ritonavir | Mice | Induces hypertriglyceridemia and reduces peripheral adipose depots. | Prot et al. (2006)[2][3] |
| Atazanavir | Pregnant Mice | Used to evaluate long-term neurodevelopmental outcomes in offspring. | Frontiers in Neurology (2023)[5] |
| Various ARTs | Humanized Mice | Effective suppression of HIV replication demonstrated with various ART combinations. | Denton et al. (2011)[6] |
Experimental Protocols
Humanized Mouse Model of HIV Infection and Treatment Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of antiretroviral drugs in a humanized mouse model.
Caption: Workflow for in vivo drug efficacy testing.
Detailed Methodologies
1. Generation of Humanized Mice: Immunodeficient mice (e.g., NOD/SCID, NSG) are irradiated and then intrahepatically or intravenously injected with human CD34+ hematopoietic stem cells isolated from fetal liver or cord blood. Engraftment of human immune cells is typically assessed 8-12 weeks post-transplantation by flow cytometry analysis of peripheral blood for human CD45+, CD3+, CD4+, and CD8+ cells.
2. HIV-1 Infection: Engrafted mice are infected with a replication-competent HIV-1 strain (e.g., NL4-3, JR-CSF) via intraperitoneal or intravenous injection. The viral inoculum is standardized to a specific tissue culture infectious dose (TCID50).
3. Antiretroviral Treatment: Drug candidates are typically administered orally. One established method involves incorporating the drug into the mouse chow or a diet gel.[7][8] For example, a combination of emtricitabine (FTC), tenofovir disoproxil fumarate (TDF), and raltegravir (RAL) can be dissolved in DMSO and mixed into a diet gel boost.[9][10] The drug-containing food is provided to the mice, and consumption is monitored.
4. Monitoring of Efficacy and Toxicity: Peripheral blood is collected at regular intervals to monitor plasma viral load using quantitative RT-PCR and to assess CD4+ T cell counts by flow cytometry. At the end of the study, various tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) can be harvested to determine viral burden and drug distribution. General health and signs of toxicity are also monitored throughout the experiment.
Logical Relationship of Preclinical Evaluation
The path from a promising compound to a potential clinical candidate involves a series of logical steps, starting with in vitro characterization and culminating in in vivo validation.
Caption: Preclinical development pipeline.
Conclusion
This compound exhibits a highly promising in vitro profile, with potent activity against a broad range of HIV-1 isolates, including those resistant to multiple existing protease inhibitors.[1] While the absence of published in vivo efficacy data in animal models currently limits a direct comparison of its therapeutic effect with established drugs like lopinavir/ritonavir and atazanavir, its strong preclinical characteristics warranted its progression to Phase I clinical trials.[1] Further publication of data from these or subsequent studies will be crucial to fully understand the clinical potential of this compound in the landscape of HIV therapy. Researchers are encouraged to consider the potent in vitro data of this compound as a strong rationale for its further investigation and comparison in relevant in vivo models.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Treatment with Lopinavir-Ritonavir Induces a Reduction in Peripheral Adipose Depots in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term treatment with lopinavir-ritonavir induces a reduction in peripheral adipose depots in mice. - Research - Institut Pasteur [research.pasteur.fr]
- 4. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Oral Combinational Antiretroviral Treatment in HIV-1 Infected Humanized Mice [jove.com]
- 10. Oral Combinational Antiretroviral Therapy to Treat HIV-1 Infection in a Humanized Mouse Model [jove.com]
DPC-681: A Preclinical Challenger to Modern HIV Therapy
A Comparative Analysis of the Investigational Protease Inhibitor DPC-681 Against Contemporary Highly Active Antiretroviral Therapy (HAART) Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical investigational HIV protease inhibitor this compound against current first-line Highly Active Antiretroviral Therapy (HAART) regimens. The analysis is based on publicly available preclinical data for this compound and extensive clinical trial data for currently recommended HAART regimens. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz (DOT language) illustrate relevant biological pathways and experimental workflows.
Executive Summary
This compound, a potent and selective inhibitor of HIV protease, demonstrated significant promise in preclinical studies, exhibiting remarkable activity against both wild-type and multi-drug resistant strains of HIV-1.[1][2] Current HAART regimens, particularly those centered around integrase strand transfer inhibitors (INSTIs), have achieved outstanding clinical success, with high rates of viral suppression and immune reconstitution.[3][4][5][6] This guide benchmarks the preclinical profile of this compound against the established clinical efficacy of leading HAART regimens to provide a comprehensive perspective for researchers in the field of antiretroviral drug development.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against HIV-1
| HIV-1 Strain | IC50 (nM) | IC90 (nM) | Fold Change vs. Wild-Type |
| Wild-Type (IIIB) | <20 | 4 - 40 | 1 |
| D30N Mutant | No loss in potency | - | ~1 |
| Multi-PI-Resistant Clinical Isolates (5-11 mutations) | <20 | - | - |
Data sourced from Kaltenbach et al., 2001.[1][2]
Table 2: Comparative Efficacy of this compound (Preclinical) vs. Marketed Protease Inhibitors (Preclinical) Against Multi-Drug Resistant HIV-1
| Compound | Mean IC50 (nM) Against PI-Resistant Clinical Isolates |
| This compound | <20 |
| Amprenavir | 200 |
| Nelfinavir | >900 |
Data from a panel of chimeric viruses from patients who failed PI-containing regimens. Sourced from Kaltenbach et al., 2001.[1][2]
Table 3: Clinical Efficacy of Current First-Line HAART Regimens in Treatment-Naïve Adults
| Regimen (Brand Name) | Active Ingredients | Percentage of Patients with Undetectable Viral Load (HIV-1 RNA <50 copies/mL) | Mean Increase in CD4+ T-Cell Count from Baseline (cells/mm³) |
| Biktarvy | Bictegravir / Emtricitabine / Tenofovir Alafenamide | 99% (at 4 years)[4] | 234 (at 48 weeks) |
| Triumeq | Dolutegravir / Abacavir / Lamivudine | 82% (in women at 48 weeks)[7][8] | 234 (at 48 weeks)[9] |
| Dovato | Dolutegravir / Lamivudine | 91% (at 48 weeks)[5] | Data not specified in the same format |
Viral suppression rates and CD4 count increases are based on data from various clinical trials.[4][5][7][8][9]
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., sodium acetate, pH 5.5)
-
Test compound (e.g., this compound)
-
Control inhibitor (e.g., Pepstatin A)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
Add the diluted compounds to the wells of a 96-well microplate.
-
Add a solution of recombinant HIV-1 protease to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the concentration of the test compound that inhibits protease activity by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.
Cell-Based Antiviral Activity Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-2, MT-4, or peripheral blood mononuclear cells - PBMCs)
-
Laboratory-adapted or clinical isolate of HIV-1
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Control (no drug)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
Procedure:
-
Seed the susceptible cells in a 96-well plate.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).
-
Calculate the concentration of the test compound that inhibits viral replication by 50% (IC50) and 90% (IC90) by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Caption: HIV Lifecycle and Antiretroviral Drug Targets.
Caption: Cell-Based Antiviral Activity Assay Workflow.
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Biktarvy Resulted in High Rates of Viral Suppression [idse.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. drugs.com [drugs.com]
- 6. gilead.com [gilead.com]
- 7. gsk.com [gsk.com]
- 8. ViiV reports ARIA Phase IIIb trial shows superior efficacy for Triumeq to treat HIV - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. us.triumeq.com [us.triumeq.com]
A Structural Showdown: Dpc-681 Versus Other Key Protease Inhibitors
In the landscape of antiviral drug development, protease inhibitors remain a cornerstone of therapeutic strategies against viruses like HIV and SARS-CoV-2. This guide provides a detailed structural and functional comparison of Dpc-681, a potent HIV-1 protease inhibitor, with other notable protease inhibitors, including lopinavir, ritonavir, amprenavir for HIV, and nirmatrelvir for SARS-CoV-2. This analysis is supported by quantitative data and detailed experimental methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource for comparative assessment.
Structural and Potency Comparison of Protease Inhibitors
The efficacy of a protease inhibitor is intrinsically linked to its chemical structure and its ability to bind with high affinity to the active site of its target protease. The following tables summarize the key structural features and inhibitory potencies of this compound and other selected protease inhibitors.
Table 1: Structural and Physicochemical Properties
| Inhibitor | Target Virus | Target Protease | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | HIV-1 | Aspartyl Protease | C₃₅H₄₈FN₅O₅S | 669.85 |
| Lopinavir | HIV-1 | Aspartyl Protease | C₃₇H₄₈N₄O₅ | 628.81 |
| Ritonavir | HIV-1 | Aspartyl Protease | C₃₇H₄₈N₆O₅S₂ | 720.95 |
| Amprenavir | HIV-1 | Aspartyl Protease | C₂₅H₃₅N₃O₆S | 505.63 |
| Nirmatrelvir | SARS-CoV-2 | Cysteine Protease (Mpro) | C₂₃H₃₂F₃N₅O₄ | 499.54 |
Table 2: In Vitro Inhibitory Activity
| Inhibitor | Target Protease | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| This compound | HIV-1 Protease | <20 (against multi-drug resistant strains) | ~10-fold higher potency than marketed PIs | Potent against clinically relevant mutant variants.[1][2] |
| Lopinavir | HIV-1 Protease | - | - | Typically co-administered with ritonavir to boost plasma levels.[3][4] |
| Ritonavir | HIV-1 Protease | - | 9.4 | Also a potent inhibitor of CYP3A4, used to boost other PIs.[5] |
| Amprenavir | HIV-1 Protease | 200 (mean IC50 against PI-resistant strains) | - | Mean IC50 values against a panel of chimeric viruses from patients who failed PI-containing regimens.[1] |
| Nirmatrelvir | SARS-CoV-2 Mpro | 6.9 | 0.27 | Active component of Paxlovid.[6] |
Mechanism of Action: A Common Strategy
Protease inhibitors, despite targeting different viruses, share a common mechanism of action. They are designed to mimic the natural substrate of the viral protease, competitively binding to the enzyme's active site. This binding event prevents the protease from cleaving viral polyproteins into functional proteins, a critical step in the viral replication cycle. The inhibition of this process results in the production of immature, non-infectious viral particles.
Experimental Protocols: Assessing Inhibitor Potency
The quantitative data presented in this guide are primarily derived from in vitro enzyme inhibition assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET) assay, which provides a sensitive and continuous measurement of protease activity.
HIV-1 Protease FRET Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate containing a fluorophore and a quencher. The sequence is often derived from a native cleavage site in the Gag polyprotein.
-
Assay Buffer (e.g., Sodium Acetate, NaCl, EDTA, DTT, pH 6.5)
-
Test Inhibitor (e.g., this compound)
-
Control Inhibitor (e.g., Pepstatin A)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate well, combine the assay buffer, HIV-1 protease, and the test inhibitor at various concentrations.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 490/530 nm). Cleavage of the substrate separates the fluorophore and quencher, resulting in a detectable signal.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
SARS-CoV-2 Main Protease (Mpro) FRET Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Synthetic fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS).[7]
-
Assay Buffer (e.g., Tris-HCl, NaCl, EDTA, DTT, pH 7.3)
-
Test Inhibitor (e.g., Nirmatrelvir)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow a similar procedure as the HIV-1 protease assay, with adjustments for the specific enzyme and substrate.
-
Pre-incubate the Mpro with the test inhibitor.
-
Initiate the reaction by adding the Mpro FRET substrate.
-
Monitor the fluorescence signal (e.g., Ex/Em = 340/490 nm).[7]
-
Calculate IC₅₀ values based on the inhibition of substrate cleavage.
-
References
- 1. DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPC 681 and DPC 684: potent, selective inhibitors of human immunodeficiency virus protease active against clinically relevant mutant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abcam.co.jp [abcam.co.jp]
- 6. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DPC-681: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal procedures for DPC-681, a potent and selective inhibitor of HIV-1 protease, intended for research use only. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices for the disposal of research-grade chemical compounds.
Immediate Safety and Handling Protocols
Before proceeding with the disposal of this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure a safe working environment.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any research chemical for which a specific SDS is not available, should be treated as hazardous waste. The following step-by-step procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with institutional and local regulations.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste.
-
Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization :
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be compatible with the chemical.
-
Ensure the container is securely sealed when not in use.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (284661-68-3) and any known hazard information.
-
Indicate the accumulation start date on the label.
-
-
Storage :
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal Request :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste material.
-
-
Regulatory Compliance :
-
Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[1]
-
Experimental Protocols Referenced
The disposal procedures outlined are based on established guidelines for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols for the inactivation or neutralization of this compound are not publicly available. Therefore, chemical treatment of the waste is not recommended without explicit guidance from a qualified chemist and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. It is essential to consult your institution's specific safety and disposal protocols and to comply with all local, state, and federal regulations. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its handling and disposal, treating it as a hazardous substance.
References
Safeguarding Research: A Comprehensive Guide to Handling DPC-681
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with DPC-681, a potent HIV protease inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound as an HIV protease inhibitor, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use Case |
| Hand Protection | Double Nitrile Gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer gloves every two hours or immediately upon suspected contamination. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Solid front, back-closing gown is preferred. Must be changed at the end of each work session or if contamination occurs. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must be worn at all times in the laboratory. A face shield is required when handling the powdered form of this compound or when there is a risk of splashing. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powdered form of this compound to prevent inhalation of fine particles. |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step guide outlines the handling procedure for this compound within a designated laboratory area.
Preparation and Weighing of this compound Powder
-
Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Decontamination: Before commencing work, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper. Carefully transfer the desired amount of this compound.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces. Dispose of weigh paper in the designated hazardous waste container.
Solution Preparation
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Cap the vessel and mix gently until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date, and your initials.
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed with appropriate containment measures to minimize aerosol generation.
-
Avoid Contamination: Use dedicated pipette tips and other disposable labware to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh paper, pipette tips, and other disposables. |
| Place in a dedicated, clearly labeled, leak-proof hazardous waste container. | |
| Liquid Waste | Unused this compound solutions and contaminated solvents. |
| Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. | |
| Sharps | Needles and syringes used for handling this compound solutions. |
| Dispose of immediately in a designated sharps container for hazardous chemical waste. |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for handling this compound, emphasizing safety and containment at each step.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
